Comprehensive NMR Characterization and Technical Guide for 3-Ethynyl-4-methoxybenzaldehyde
Executive Summary & Strategic Context As a highly versatile trifunctional building block, 3-Ethynyl-4-methoxybenzaldehyde (C₁₀H₈O₂) is a critical intermediate in advanced organic synthesis. Featuring three orthogonal rea...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Context
As a highly versatile trifunctional building block, 3-Ethynyl-4-methoxybenzaldehyde (C₁₀H₈O₂) is a critical intermediate in advanced organic synthesis. Featuring three orthogonal reactive sites—an electrophilic aldehyde, a terminal alkyne, and an electron-donating methoxy group—it enables complex synthetic workflows ranging from the total synthesis of benzofuran natural products like dehydrotremetone [1] to the development of highly selective kinase inhibitors such as FINDY [2].
Precise Nuclear Magnetic Resonance (NMR) characterization of this intermediate is non-negotiable. Misinterpreting its spin-spin coupling network or failing to achieve complete relaxation of its quaternary and alkyne carbons can lead to downstream failures in cross-coupling or olefination steps. This whitepaper provides a definitive, self-validating framework for the ¹H and ¹³C NMR characterization of 3-Ethynyl-4-methoxybenzaldehyde.
The chemical shifts of 3-Ethynyl-4-methoxybenzaldehyde are governed by a complex push-pull electronic system. The aldehyde group exerts a strong electron-withdrawing effect (-I, -M), deeply deshielding the ortho and para positions. Conversely, the methoxy group acts as a powerful electron donor via resonance (+M), shielding its adjacent protons. The terminal alkyne introduces a highly specific cylindrical diamagnetic anisotropy, which paradoxically shields the terminal alkyne proton while deshielding the equatorial space.
Caption: J-coupling network of aromatic protons in 3-Ethynyl-4-methoxybenzaldehyde.
¹H NMR Chemical Shift Analysis & Causality
The ¹H NMR spectrum of this compound presents a classic first-order AMX spin system in the aromatic region, alongside distinct singlets for the functional groups. The data below is referenced to standard acquisitions at 300 MHz in CDCl₃, as documented in the1 [1].
Quantitative ¹H NMR Data Summary
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment / Causality
CHO
9.87
Singlet (s)
-
1H
Highly deshielded by carbonyl diamagnetic anisotropy and oxygen electronegativity.
H-2
8.00
Doublet (d)
⁴J = 2.2
1H
Deshielded by ortho-CHO. Exhibits pure meta-coupling to H-6.
H-6
7.88
Doublet of doublets (dd)
³J = 8.6, ⁴J = 2.2
1H
Deshielded by ortho-CHO. Ortho-coupled to H-5, meta-coupled to H-2.
H-5
7.02
Doublet (d)
³J = 8.6
1H
Strongly shielded by the +M resonance effect of the ortho-methoxy group.
OCH₃
3.99
Singlet (s)
-
3H
Typical methoxy resonance, slightly shifted downfield due to the para-CHO group.
C≡CH
3.36
Singlet (s)
-
1H
Shielded by the alkyne's cylindrical diamagnetic anisotropy.
Because direct ¹³C literature values for this specific intermediate are often buried in supplementary materials, application scientists rely on rigorous empirical substituent additivity models based on the 4-methoxybenzaldehyde scaffold. The following table synthesizes the expected ¹³C NMR chemical shifts at 100 MHz in CDCl₃.
Quantitative ¹³C NMR Data Summary
Position
Predicted Shift (δ, ppm)
Carbon Type
Assignment Causality (Substituent Effects)
CHO
190.5
Carbonyl (C=O)
Highly deshielded sp² carbon due to oxygen electronegativity.
C-4
164.5
Quaternary (Ar-O)
Strong deshielding from the directly attached electronegative oxygen atom.
C-2
136.7
Methine (Ar-H)
Deshielded by ortho-CHO (+1.2 ppm) and ortho-ethynyl (+4.7 ppm) effects.
C-6
131.8
Methine (Ar-H)
Ortho to CHO, para to ethynyl (-0.2 ppm).
C-1
130.4
Quaternary (Ar-C)
Ipso to CHO, meta to ethynyl (+0.4 ppm).
C-5
114.7
Methine (Ar-H)
Strongly shielded by the ortho-OCH₃ group (-14.4 ppm effect).
C-3
108.2
Quaternary (Ar-C)
Ipso to ethynyl, heavily shielded by the ortho-OCH₃ group.
C≡CH (int)
82.0
Quaternary (sp)
Internal alkyne carbon, deshielded relative to the terminal carbon.
C≡CH (term)
78.0
Methine (sp)
Terminal alkyne carbon, shielded by anisotropic effects.
OCH₃
56.0
Methyl (sp³)
Typical methoxy carbon attached to an aromatic ring.
To guarantee high-fidelity data, the following protocol integrates internal validation checks at every step. This ensures that the physical acquisition parameters match the unique relaxation dynamics of the molecule.
Step 1: Sample Preparation & Solvent Selection
Action : Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl₃ (100.0 atom % D) containing 0.03% v/v TMS.
Causality : CDCl₃ is selected because it lacks exchangeable protons. Protic deuterated solvents (like CD₃OD) can undergo deuterium exchange with the slightly acidic terminal alkyne proton (pKa ~ 25), artificially suppressing the 3.36 ppm signal.
Validation Check : Visually inspect the NMR tube. The solution must be optically clear. Any particulate matter will cause localized magnetic susceptibility gradients, broadening the lines and destroying the resolution of the 2.2 Hz meta-coupling.
Step 2: Instrument Tuning, Matching, and Shimming
Action : Insert the sample into a 300 MHz or 400 MHz spectrometer. Perform automated tuning and matching (ATM) for the ¹H and ¹³C channels. Shim the Z1-Z5 gradients using gradient shimming.
Causality : Precise tuning ensures maximum power transfer for the RF pulses, which is critical for the insensitive ¹³C nucleus and for accurate integration.
Validation Check : Measure the full-width at half-maximum (FWHM) of the residual CHCl₃ peak (7.26 ppm). The FWHM must be ≤ 1.0 Hz. If > 1.0 Hz, manually adjust the Z1 and Z2 axes until the ringing pattern on the Free Induction Decay (FID) is maximized and exponential.
Action : Set the relaxation delay (D1) to 2.5–3.0 seconds for ¹H, and up to 5.0 seconds for ¹³C.
Causality : Terminal alkynes and quaternary carbons (C1, C3, C4) lack attached protons (or have isolated protons) and therefore experience inefficient dipole-dipole relaxation, leading to long T₁ relaxation times.
Validation Check : Run a preliminary ¹H scan. Integrate the methoxy peak (3.99 ppm) to exactly 3.00. If the alkyne proton (3.36 ppm) integrates to < 0.95, it indicates incomplete relaxation. Increase D1 by 1.0s and re-acquire until the integral stabilizes at 1.00 ± 0.05.
Step 4: Acquisition and Zero-Filling
Action : Acquire 16–32 transients for ¹H and 512–1024 transients for ¹³C. Apply zero-filling to 64k data points before Fourier Transformation.
Causality : Zero-filling improves digital resolution, ensuring that the small 2.2 Hz coupling constant between H-2 and H-6 is defined by at least 4–5 data points, preventing truncation artifacts.
Validation Check : Zoom in on the H-6 doublet of doublets (7.88 ppm). The baseline between the split peaks must return to zero. Verify the "roof effect" (Slant) between H-5 (7.02 ppm) and H-6 (7.88 ppm); the inner peaks of the doublets should be slightly taller than the outer peaks, confirming they are mutually coupled.
Synthetic Workflow and Application Context
The synthesis of 3-Ethynyl-4-methoxybenzaldehyde typically begins with isovanillin. Following triflation, a Sonogashira cross-coupling with trimethylsilylacetylene installs the protected alkyne. Subsequent desilylation yields the target molecule [1].
Once synthesized, this intermediate is heavily utilized in medicinal chemistry. For example, it is a core building block in the synthesis of FINDY inhibitors, which target the DYRK1A kinase—a critical pathway implicated in Down syndrome and Alzheimer's disease[2].
Caption: Synthetic workflow of 3-Ethynyl-4-methoxybenzaldehyde from isovanillin and downstream applications.
References
An alternative route to a benzofuran natural product dehydrotremetone
Source: Heterocycles, Vol. 38, No. 11, 1994. (via CLOCKSS Archive)
URL: 1
A Technical Guide to the FTIR Spectroscopy of 3-Ethynyl-4-methoxybenzaldehyde: An In-depth Analysis of Key Vibrational Modes
Abstract This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-ethynyl-4-methoxybenzaldehyde, a multifunctional aromatic compound of interest to researchers in mate...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-ethynyl-4-methoxybenzaldehyde, a multifunctional aromatic compound of interest to researchers in materials science and drug development. As a molecule featuring a terminal alkyne, an aromatic aldehyde, and a methoxy group, its FTIR spectrum presents a unique fingerprint rich with diagnostic information. This document offers a detailed interpretation of the principal absorption bands, explaining the causality behind their position, intensity, and shape. It serves as a practical reference for scientists using FTIR spectroscopy for structural verification, reaction monitoring, and quality control of this and structurally related compounds.
Molecular Structure and Spectroscopic Overview
3-Ethynyl-4-methoxybenzaldehyde is a trisubstituted benzene derivative. The utility of FTIR spectroscopy in its analysis lies in the technique's ability to probe the vibrational modes of its distinct functional groups. Each group—the terminal ethynyl (alkyne), the conjugated aldehyde, and the methoxy ether—absorbs infrared radiation at characteristic frequencies, allowing for unambiguous identification.
The primary diagnostic regions in the spectrum correspond to:
X-H Stretching Region (4000-2500 cm⁻¹): This region is dominated by the sharp ≡C-H stretch of the terminal alkyne and the characteristic double-peak C-H stretch of the aldehyde.
Triple Bond Region (2300-2000 cm⁻¹): The C≡C triple bond stretch, though sometimes weak, is a key identifier for the ethynyl group.[1]
Double Bond Region (1800-1500 cm⁻¹): The strong C=O stretch from the aldehyde is the most prominent feature here.
Fingerprint Region (<1500 cm⁻¹): This complex region contains C-O stretching and various bending vibrations that contribute to the molecule's unique spectral fingerprint.
Below is a visualization of the molecule's structure and the key bonds responsible for its characteristic FTIR absorption bands.
Caption: Molecular structure of 3-Ethynyl-4-methoxybenzaldehyde with key bonds.
In-depth Analysis of Key Absorption Bands
The Terminal Alkyne Signature
The 3-ethynyl group provides two highly characteristic and diagnostically valuable absorption bands.
≡C-H Stretching Vibration (≈3330-3270 cm⁻¹): The presence of a hydrogen atom on a triply bonded carbon results in a C-H bond that is shorter, stronger, and less massive than its sp² or sp³ hybridized counterparts. This leads to a stretching vibration at a significantly higher frequency. For 3-ethynyl-4-methoxybenzaldehyde, a strong and notably sharp peak is expected in the 3330-3270 cm⁻¹ range.[2] The sharpness of this peak is a key distinguishing feature, contrasting with the typically broad O-H stretching bands found in the same region.[3]
C≡C Stretching Vibration (≈2260-2100 cm⁻¹): The stretching of the carbon-carbon triple bond gives rise to an absorption in a relatively quiet region of the spectrum where few other functional groups absorb.[2] For terminal alkynes like this one, the peak is typically weak to medium in intensity.[4][5] Its presence, in conjunction with the ≡C-H stretch, provides conclusive evidence for a terminal alkyne functionality.
The Aromatic Aldehyde Fingerprints
The aldehyde group, particularly when conjugated with an aromatic ring, produces several distinct peaks.
C=O Stretching Vibration (≈1705 cm⁻¹): The carbonyl (C=O) stretch is one of the most intense absorptions in the entire spectrum due to the large change in dipole moment during the vibration.[3] In saturated aldehydes, this peak appears around 1730 cm⁻¹.[6][7] However, in 3-ethynyl-4-methoxybenzaldehyde, the aldehyde is conjugated with the aromatic ring. This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its vibrational frequency to approximately 1705 cm⁻¹.[6][7][8]
Aldehyde C-H Stretching Vibrations (≈2850 cm⁻¹ and ≈2750 cm⁻¹): The C-H bond of the aldehyde group is responsible for two characteristic, medium-intensity absorptions.[6][9] These arise from Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration. The appearance of these two distinct peaks, especially the lower frequency band near 2750 cm⁻¹, is a highly reliable indicator for an aldehyde, helping to distinguish it from a ketone.[6][8]
Methoxy and Aromatic Ring Vibrations
Methoxy Group C-H Stretch (≈2835 cm⁻¹): The methoxy group (-OCH₃) exhibits a characteristic symmetric C-H stretching vibration that is often visible as a sharp, medium-intensity peak around 2835 cm⁻¹.[10] This peak is distinct from the aldehyde C-H stretches and the main aliphatic C-H stretches that appear closer to 3000 cm⁻¹.
Aromatic C-H Stretch (>3000 cm⁻¹): The stretching vibrations of C-H bonds on the benzene ring typically appear as weak to medium absorptions just above 3000 cm⁻¹, often around 3030 cm⁻¹.[8]
Aromatic C=C Stretches (≈1600-1450 cm⁻¹): The stretching vibrations within the benzene ring produce a series of medium-intensity absorptions in the 1600 cm⁻¹ to 1450 cm⁻¹ range.[8] These bands confirm the presence of the aromatic core.
Aromatic C-O Stretch (≈1250 cm⁻¹): Aromatic ethers, like the methoxy group on the benzene ring, display a strong C-O stretching band. This is anticipated to be a prominent peak in the fingerprint region.
Summary of Key FTIR Absorption Bands
The following table summarizes the expected diagnostic absorption bands for 3-ethynyl-4-methoxybenzaldehyde, providing a quick reference for spectral interpretation.
Wavenumber Range (cm⁻¹)
Vibrational Mode
Functional Group Assignment
Expected Intensity
3330 - 3270
≡C-H Stretch
Terminal Alkyne
Strong, Sharp
> 3000
Aromatic C-H Stretch
Aromatic Ring
Weak to Medium
≈ 2850 & ≈ 2750
Aldehyde C-H Stretch
Aromatic Aldehyde
Medium
≈ 2835
Symmetric CH₃ Stretch
Methoxy Group
Medium, Sharp
2260 - 2100
C≡C Stretch
Terminal Alkyne
Weak to Medium
≈ 1705
C=O Stretch (Conjugated)
Aromatic Aldehyde
Strong
1600 - 1450
C=C Ring Stretches
Aromatic Ring
Medium
≈ 1250
Asymmetric C-O-C Stretch
Aromatic Ether (Methoxy)
Strong
700 - 610
≡C-H Bend
Terminal Alkyne
Medium to Strong
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure reliable and reproducible data, the following protocol using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a preferred method for solid powders as it requires minimal sample preparation and protects the instrument from damage.
Caption: Standard workflow for FTIR analysis using an ATR accessory.
Step-by-Step Methodology:
Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's guidelines.
Crystal Cleaning: The ATR crystal (typically diamond or germanium) must be impeccably clean. Wipe the crystal surface gently with a lint-free cloth dampened with a volatile solvent like isopropanol. Allow the solvent to evaporate completely.
Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which is then subtracted from the sample spectrum.
Sample Application: Place a small amount of the 3-ethynyl-4-methoxybenzaldehyde powder directly onto the center of the ATR crystal. Only enough sample to cover the crystal surface is needed.
Apply Pressure: Use the ATR's pressure clamp or anvil to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a high-quality spectrum.
Sample Spectrum Collection: Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.
Data Processing: The resulting spectrum should be automatically ratioed against the collected background. If the software has an option for an ATR correction, apply it to account for the variation in the depth of penetration of the IR beam with wavelength.
Analysis: Analyze the processed spectrum by identifying the key absorption bands as detailed in this guide. Compare the peak positions and relative intensities to confirm the structure of the compound.
Cleaning: After the analysis, retract the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly as described in Step 2.
References
Vertex AI Search. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes.
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkynes.
YouTube. (2021, April 18). Lec15 - IR Spectra of Alkynes and Nitriles.
BenchChem. (2025). FTIR analysis of 4-Bromo-1-butyne alkyne stretch.
McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.
OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry.
ResearchGate. (n.d.). Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol....
Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
Characterization of 3-Ethynyl-4-methoxybenzaldehyde: A Guide to Determining Melting Point and Thermal Stability
For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract Introduction: The Significance of Thermal Analysis in Drug Development The physical and chemical properti...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Introduction: The Significance of Thermal Analysis in Drug Development
The physical and chemical properties of an active pharmaceutical ingredient (API) are critical determinants of its efficacy, stability, and manufacturability. Among these, the melting point and thermal stability are fundamental parameters. The melting point is a key indicator of purity and is crucial for formulation development, while thermal stability data informs on the material's shelf-life, storage conditions, and potential degradation pathways.
3-Ethynyl-4-methoxybenzaldehyde, with its reactive ethynyl group and benzaldehyde core, presents a unique profile for investigation. The presence of the ethynyl moiety, in particular, suggests the potential for thermal reactivity, such as polymerization or degradation at elevated temperatures. A thorough understanding of its thermal behavior is therefore paramount for its advancement in any research or development pipeline.
Determining the Melting Point: More Than Just a Number
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this occurs at a sharp, well-defined temperature. Impurities typically depress and broaden the melting range. Differential Scanning Calorimetry (DSC) is a powerful technique for accurately determining the melting point and other thermal transitions of a material.[1][2]
The Principle of Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[3] When the sample undergoes a thermal transition, such as melting, it will either absorb (endothermic) or release (exothermic) heat. This results in a change in the differential heat flow, which is detected and recorded by the instrument. The resulting plot of heat flow versus temperature, known as a DSC thermogram, provides a wealth of information about the material's thermal properties.
Experimental Protocol: Melting Point Determination of 3-Ethynyl-4-methoxybenzaldehyde using DSC
This protocol is a self-validating system designed to produce accurate and reproducible results.
Instrumentation: A calibrated Differential Scanning Calorimeter is required.
Sample Preparation:
Accurately weigh 1-3 mg of 3-Ethynyl-4-methoxybenzaldehyde into a standard aluminum DSC pan. A representative sample is crucial for accurate analysis.
Hermetically seal the pan to prevent any loss of volatile material during the experiment.
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
DSC Analysis Workflow:
Caption: Workflow for DSC analysis of melting point.
Instrument Parameters:
Temperature Program:
Equilibrate at 25°C.
Ramp from 25°C to a temperature sufficiently above the expected melting point (e.g., 200°C) at a heating rate of 10°C/min. A controlled heating rate is essential for good resolution.
Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.
Data Analysis:
The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram.
The area under the melting peak corresponds to the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.
Interpreting the Results
A sharp melting peak is indicative of a pure compound. The presence of impurities will typically result in a broader melting peak at a lower temperature. For 3-Ethynyl-4-methoxybenzaldehyde, the DSC thermogram will provide the first crucial piece of data on its purity and solid-state properties.
Assessing Thermal Stability: A Critical Parameter for Safety and Efficacy
Thermal stability refers to the ability of a compound to resist decomposition at elevated temperatures. For a pharmaceutical compound, poor thermal stability can lead to the formation of degradation products, which may be inactive or even toxic. Thermogravimetric Analysis (TGA) is the standard technique for assessing thermal stability.[4][5]
The Principle of Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] As the sample is heated, it may lose mass due to processes such as decomposition or evaporation. The TGA instrument consists of a high-precision balance and a furnace. The sample is placed in a pan on the balance, and the furnace heats the sample according to a specified temperature program. The resulting TGA curve plots the percentage of initial mass remaining versus temperature.
Experimental Protocol: Thermal Stability Assessment of 3-Ethynyl-4-methoxybenzaldehyde using TGA
This protocol is designed to provide a clear and accurate assessment of the thermal stability of the target compound.
Instrumentation: A calibrated Thermogravimetric Analyzer is required.
Sample Preparation:
Accurately weigh 5-10 mg of 3-Ethynyl-4-methoxybenzaldehyde into a ceramic or platinum TGA pan.[7] A larger sample size compared to DSC is used to ensure accurate mass loss detection.
Ensure the sample is representative of the bulk material to avoid misleading results.[7]
TGA Analysis Workflow:
Caption: Workflow for TGA analysis of thermal stability.
Instrument Parameters:
Temperature Program:
Equilibrate at 30°C.
Ramp from 30°C to a high temperature (e.g., 500°C) at a heating rate of 10°C/min.
Purge Gas: Nitrogen at a flow rate of 50 mL/min to assess thermal stability in an inert atmosphere. A separate experiment in an oxidative atmosphere (e.g., air) can also be performed to evaluate oxidative stability.
Data Analysis:
The onset temperature of mass loss is determined from the TGA curve. This temperature is a key indicator of the compound's decomposition temperature.
The percentage of mass remaining at the end of the experiment provides information about any non-volatile residue.
Anticipated Results for 3-Ethynyl-4-methoxybenzaldehyde
Given the presence of the ethynyl group, it is plausible that 3-Ethynyl-4-methoxybenzaldehyde may exhibit complex thermal behavior. The TGA curve might show a multi-step decomposition, and the onset of decomposition could be at a lower temperature than analogous compounds without the ethynyl group. The potential for exothermic polymerization of the ethynyl groups should also be considered, which could be further investigated by simultaneous DSC-TGA analysis.
Data Summary and Interpretation
The data obtained from DSC and TGA experiments should be summarized in a clear and concise manner.
Table 1: Expected Thermal Analysis Data for 3-Ethynyl-4-methoxybenzaldehyde
Parameter
Technique
Expected Information
Significance
Melting Point (Tm)
DSC
Onset temperature of the melting endotherm
Indicator of purity and solid-state form
Enthalpy of Fusion (ΔHfus)
DSC
Area under the melting peak
Energy required for melting
Decomposition Temperature (Td)
TGA
Onset temperature of mass loss
Upper limit for thermal stability
Residual Mass
TGA
Mass remaining at high temperature
Information on non-volatile decomposition products
Conclusion
While the precise melting point and thermal stability of 3-Ethynyl-4-methoxybenzaldehyde are yet to be reported in the literature, this guide provides the necessary framework for their determination using standard thermal analysis techniques. The detailed protocols for DSC and TGA are designed to yield high-quality, reliable data that is essential for the progression of this compound in any research and development setting. A thorough understanding of these fundamental properties is a cornerstone of good scientific practice and is critical for ensuring the safety, quality, and efficacy of new chemical entities.
References
Kyrikou, I., & Deubler, R. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules.
Gupta, V. K., & Singh, R. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. Retrieved from [Link]
Sathiyamoorthy, D. (2020, April 10). Thermo gravimetric analysis (TGA)
Verdonck, E., Schaap, K., & Thomas, L. C. (n.d.). Differential Scanning Calorimetry and Differential Thermal Analysis.
Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from [Link]
ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]
[Referenced for a similar compound] ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
bioRxiv. (2023, October 10). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. Retrieved from [Link]
AZoM. (2018, June 27). Thermal Analysis of Organic Compounds. Retrieved from [Link]
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
A Comprehensive Technical Guide to the Safe Handling of 3-Ethynyl-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the date of this publication, a specific, verified Safety Data Sheet (SDS) for 3-Ethynyl-4-methoxybenzaldehyde (CAS No. 160625-49-0) was n...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this publication, a specific, verified Safety Data Sheet (SDS) for 3-Ethynyl-4-methoxybenzaldehyde (CAS No. 160625-49-0) was not publicly available. The following guidelines have been synthesized from established safety protocols for its core functional groups: aromatic aldehydes and terminal alkynes. All users must conduct a thorough, site-specific risk assessment before handling this compound.
Introduction: Understanding the Molecule
3-Ethynyl-4-methoxybenzaldehyde is a bifunctional organic compound of increasing interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the presence of two reactive moieties: an aromatic aldehyde and a terminal alkyne. The aldehyde group serves as a versatile handle for forming various carbon-nitrogen and carbon-carbon bonds, while the terminal alkyne is a key participant in 'click' chemistry, Sonogashira couplings, and other metal-catalyzed transformations. This dual reactivity, however, necessitates a nuanced and rigorous approach to its safe handling, storage, and disposal. This guide provides a framework for managing the risks associated with this compound's unique chemical personality.
Hazard Identification and Risk Profile
The primary hazards of 3-Ethynyl-4-methoxybenzaldehyde are derived from its constituent functional groups. While specific toxicological data for the combined molecule is limited, the known risks of aromatic aldehydes and terminal alkynes provide a strong basis for a precautionary approach.
GHS Hazard Classification (Predicted):
Based on analogous structures, the following GHS classifications are anticipated.
Aromatic Aldehyde Reactivity: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract.[1][2] Some are known to be sensitizers. They are also prone to oxidation, especially when exposed to air over time.[4]
Terminal Alkyne Instability: The most significant and acute hazard associated with terminal alkynes is their ability to form explosive heavy metal acetylides. The acidic proton on the sp-hybridized carbon can be displaced by metals such as copper(I), silver, and mercury(II), yielding shock-sensitive and potentially explosive salts. This reaction is a critical consideration in both experimental design and laboratory maintenance.
Prudent Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative procedures, and appropriate PPE, is essential.
Engineering Controls
Fume Hood: All manipulations of solid 3-Ethynyl-4-methoxybenzaldehyde and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE)
The following PPE is considered the minimum standard for handling 3-Ethynyl-4-methoxybenzaldehyde:
Eye Protection: Chemical splash goggles are required at all times. A face shield should be worn over the goggles when there is a significant risk of splashing.
Hand Protection: Nitrile or butyl rubber gloves are recommended. Given that it is a solid, ensure gloves are regularly inspected for any signs of degradation or contamination. If handling solutions, consult a glove compatibility chart for the specific solvent being used.
Body Protection: A flame-resistant laboratory coat must be worn and kept buttoned. Full-length pants and closed-toe shoes are also required.
Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, in the event of a spill or if there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Step-by-Step Laboratory Protocols
The following protocols are designed to mitigate the primary risks associated with handling this compound.
Weighing and Preparing Solutions
Preparation: Before retrieving the compound from storage, ensure the fume hood is operational and the work surface is clean and uncluttered. Assemble all necessary glassware and equipment.
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the desired amount of 3-Ethynyl-4-methoxybenzaldehyde to the container. Avoid creating dust.
Dissolution: Add the solvent to the container with the solid compound. Use a magnetic stirrer or gentle swirling to aid dissolution.
Storage of Solutions: If the solution is not for immediate use, it should be stored in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon).
Experimental Use and Incompatibility
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[5][4] Crucially, avoid all contact with heavy metals and their salts (e.g., copper, silver, mercury, brass fittings) unless they are a controlled part of the reaction chemistry, to prevent the formation of explosive acetylides.
Reaction Quenching: When quenching reactions containing this compound, do so slowly and in a controlled manner, preferably at a reduced temperature, to manage any potential exotherms.
Atmosphere: For reactions sensitive to air or moisture, or for prolonged reactions, it is best practice to work under an inert atmosphere.
Storage and Stability
Proper storage is critical to maintaining the integrity of 3-Ethynyl-4-methoxybenzaldehyde and ensuring a safe laboratory environment.
Parameter
Recommendation
Rationale
Temperature
Store in a cool, dry place.
Minimizes degradation and potential for polymerization.
Atmosphere
Store under an inert atmosphere (e.g., nitrogen or argon).
Prevents air oxidation of the aldehyde functionality.
Light
Protect from light by using an amber vial or by storing in a dark location.
Prevents light-induced degradation. Some aromatic aldehydes are light-sensitive.[6]
Prevents contamination and exposure to air and moisture.
Emergency Procedures
Spills
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
Control: If safe to do so, prevent the spread of the spill.
Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand).
Collect: Carefully sweep or scoop the absorbed material into a labeled waste container.
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Dispose: Dispose of all contaminated materials as hazardous waste.
First Aid
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][4]
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[3]
Waste Disposal
All waste containing 3-Ethynyl-4-methoxybenzaldehyde, including empty containers and contaminated materials, must be treated as hazardous waste. Dispose of in accordance with all local, state, and federal regulations. Do not dispose of down the drain.
Visualized Workflows and Relationships
General Handling Workflow
Caption: A standard workflow for the safe handling of 3-Ethynyl-4-methoxybenzaldehyde.
Hazard Relationship Diagram
Caption: The relationship between the compound's structure and its primary hazards.
References
MilliporeSigma. (2025, November 6). Safety Data Sheet for 2-Methoxybenzaldehyde.
Fisher Scientific. (2025, December 22). Safety Data Sheet for 3-Hydroxy-4-methoxybenzaldehyde.
Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet for Benzaldehyde, 2-hydroxy-3-methoxy-.
Fisher Scientific. (2010, June 4). Safety Data Sheet for 4-Methoxybenzaldehyde.
Thermo Fisher Scientific. (2010, June 4). Safety Data Sheet for p-Anisaldehyde.
Thermo Fisher Scientific. Safety Data Sheet for 3-Iodo-4-methoxybenzaldehyde.
Fisher Scientific. Safety Data Sheet for 3-Benzyloxy-4-methoxybenzaldehyde.
Crystallographic Data and Structural Insights of 3-Ethynyl-4-methoxybenzaldehyde Derivatives as DYRK1A Inhibitors
Executive Summary The pursuit of highly selective kinase inhibitors is often hindered by the structural conservation of the ATP-binding pocket across the kinome. However, derivatives of 3-ethynyl-4-methoxybenzaldehyde ha...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pursuit of highly selective kinase inhibitors is often hindered by the structural conservation of the ATP-binding pocket across the kinome. However, derivatives of 3-ethynyl-4-methoxybenzaldehyde have unveiled a paradigm-shifting approach in neurodevelopmental and oncological drug discovery: targeting the transient, non-native folding intermediates of kinases.
This technical guide explores the synthesis, mechanistic pathways, and crystallographic data of 3-ethynyl-4-methoxybenzaldehyde derivatives—specifically the FINDY (Folding Intermediate-selective iNhibitor of DYRK1A) class and its analogs like RD0448. By locking the kinase into an inactive state during its maturation, these compounds offer unprecedented selectivity.
Chemical Synthesis and Pharmacophore Causality
The compound 3-ethynyl-4-methoxybenzaldehyde serves as the critical electrophilic precursor in the synthesis of FINDY derivatives. The ethynyl group provides a rigid, linear steric bulk that is essential for the compound's unique selectivity profile. When reacted with rhodanine, the resulting molecule possesses a planar conjugated system capable of inserting into the ATP-binding pocket, while the ethynyl-methoxy-phenyl moiety acts as a steric sensor for the pocket's conformational state[1].
Protocol 1: Synthesis of FINDY Derivatives (e.g., RD0392 / RD0448)
Objective: Synthesize the intermediate-selective inhibitor via a Knoevenagel condensation.
Causality: The reaction between the aldehyde group of 3-ethynyl-4-methoxybenzaldehyde and the active methylene of rhodanine forms a rigid double bond. This locks the pharmacophore into the required planar conformation, ensuring the rhodanine nitrogen and oxygen can form critical hydrogen bonds with the hinge region (Leu241) of the kinase[1].
Step-by-Step Methodology:
Preparation: Dissolve 3-ethynyl-4-methoxybenzaldehyde (0.406 mmol) and rhodanine (0.405 mmol) in 0.8 mL of anhydrous acetonitrile.
Catalysis: Add ammonium acetate (0.208 mmol) and acetic acid (0.42 mmol) under an argon atmosphere.
Reasoning: The weak acid/base pair acts as a buffer catalyst, facilitating enolate formation on the rhodanine while preventing unwanted nucleophilic attack or degradation of the sensitive ethynyl group.
Reaction: Heat the mixture with continuous stirring at 90 °C for 6 hours.
Validation: Monitor the reaction via Thin Layer Chromatography (TLC) until the distinct aldehyde spot is completely consumed, ensuring maximum conversion.
Isolation: Cool the mixture to room temperature to induce the precipitation of the product as a yellow solid.
Purification: Collect the solid by vacuum filtration. Wash sequentially with distilled water (3 × 5 mL) and diethyl ether.
Reasoning: Water removes the ammonium acetate salts, while diethyl ether washes away unreacted starting materials and highly polar byproducts without dissolving the product.
Validation: Confirm the structural integrity and purity (>95%) using 1H-NMR and LC-MS before proceeding to biological or crystallographic assays.
Mechanism of Action: Targeting the Cryptic Folding Intermediate
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a key driver in neurological disorders like Down syndrome and Alzheimer's disease[2]. During its ribosomal translation and folding, DYRK1A passes through a transient intermediate state. In this state, the kinase must perform a "one-off" intramolecular autophosphorylation on Ser97 to achieve its mature, active conformation[3].
FINDY and its derivatives (synthesized from 3-ethynyl-4-methoxybenzaldehyde) selectively bind to the ATP pocket of this folding intermediate[4]. They cannot bind the mature kinase due to steric hindrance between the bulky ethynyl moiety and the reoriented Ile165 residue at the pocket entrance of the folded protein[5].
Mechanism of DYRK1A folding intermediate inhibition by FINDY derivatives.
Crystallographic Data & Structural Insights
To elucidate the exact binding mode of these derivatives, researchers utilized X-ray crystallography to solve the structure of the DYRK1A kinase domain in complex with the derivative RD0448 ()[3][6].
The crystallographic data reveals that the selectivity against the folding intermediate is heavily determined by the steric hindrance at the entrance of the ATP-binding pocket. The structural dynamics indicate that the pocket is "open" during the intermediate phase but collapses slightly upon maturation, ejecting or blocking the bulky 3-ethynyl-4-methoxybenzaldehyde-derived moiety[5].
Table 1: Crystallographic Data Collection and Refinement Statistics
Parameter
Value for DYRK1A-RD0448 Complex
PDB ID
7FHT
Method
X-RAY DIFFRACTION
Resolution (Å)
2.68
R-Value Work
0.190
R-Value Free
0.250
Expression System
Escherichia coli
Organism
Homo sapiens
Protocol 2: Co-Crystallization of DYRK1A with RD0448
Objective: Obtain high-resolution X-ray diffraction data of the kinase-inhibitor complex.
Causality: Capturing a transient intermediate state is thermodynamically challenging. By utilizing RD0448—a tight-binding derivative—the protein is thermodynamically "locked" into a uniform, crystallizable state, preventing the structural heterogeneity that usually ruins crystal lattice formation[5].
Step-by-Step Methodology:
Protein Expression: Express the human DYRK1A kinase domain in Escherichia coli (e.g., Rosetta strains) to ensure high-yield production lacking eukaryotic post-translational modifications that might complicate crystallization[1].
Purification: Purify the lysate using tandem affinity chromatography (Twin-Strep-tag followed by GST-tag).
Validation: Run an SDS-PAGE gel stained with Coomassie Brilliant Blue (CBB) to confirm the protein is >95% pure and monodisperse.
Complex Formation: Incubate the purified DYRK1A protein with a 3-fold molar excess of RD0448.
Reasoning: Excess ligand drives the thermodynamic equilibrium toward the fully occupied complex, which is essential for uniform crystal lattice formation.
Crystallization: Set up hanging-drop vapor diffusion plates at 20 °C. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (optimized PEG 3350 and buffer at pH 7.5).
Validation: Inspect drops under a stereomicroscope daily. Ensure drops remain clear before the nucleation of distinct, geometric crystals (typically 3–7 days).
Cryoprotection & Harvesting: Briefly soak the mature crystals in the reservoir solution supplemented with 20% (v/v) glycerol.
Reasoning: Glycerol acts as a cryoprotectant, preventing the formation of crystalline ice during flash-freezing, which would otherwise physically destroy the delicate protein lattice.
Data Collection: Flash-freeze the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron light source.
Step-by-step workflow for the co-crystallization of DYRK1A with RD0448.
Thermodynamic Profiling: Temperature Vaulting
Standard kinase assays often fail to capture the efficacy of 3-ethynyl-4-methoxybenzaldehyde derivatives because the target (the folding intermediate) is transient. To validate the binding kinetics, researchers employ a "temperature vaulting" methodology[7].
By transiently heating the recombinant DYRK1A protein to 70 °C, the structural collapse of the ATP-binding pocket is reversed, and the steric hindrance caused by Ile165 is temporarily resolved. This exposes the cryptic binding site, allowing derivatives like RD0448 to demonstrate their slow- and tight-binding kinetics. This thermodynamic flexibility proves that the 3-ethynyl-4-methoxybenzaldehyde scaffold is exquisitely tuned to recognize the non-native, highly dynamic state of the kinase[5].
Conclusion
The crystallographic and biochemical data surrounding 3-ethynyl-4-methoxybenzaldehyde derivatives highlight a sophisticated frontier in rational drug design. By exploiting the Knoevenagel condensation to build rigid, sterically demanding pharmacophores, researchers have successfully bypassed the mature DYRK1A kinase to target its cryptic folding intermediate. The structural validation provided by X-ray crystallography (PDB: 7FHT) establishes a self-validating framework for developing next-generation, highly selective kinase inhibitors.
References
RCSB Protein Data Bank. 7FHT: Crystal structure of DYRK1A in complex with RD0448. Available at:[Link]
ResearchGate. Structure-activity relationship for the folding intermediate-selective inhibition of DYRK1A. Available at:[Link]
bioRxiv. Temperature vaulting: A method for screening of slow- and tight-binding inhibitors that selectively target kinases in their non-native state. Available at:[Link]
MDPI. Druggable Transient Pockets in Protein Kinases. Available at:[Link]
Application Notes & Protocols: Strategic Implementation of Sonogashira Cross-Coupling Reactions with 3-Ethynyl-4-methoxybenzaldehyde
Introduction: The Strategic Value of the Sonogashira Coupling The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds between a t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of the Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically employing a dual catalytic system of palladium and copper(I), proceeds under mild conditions, demonstrating remarkable tolerance for a wide array of functional groups.[1][2] These attributes have cemented its role in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3]
This guide focuses on a particularly valuable building block: 3-Ethynyl-4-methoxybenzaldehyde . The utility of this substrate is threefold:
The terminal alkyne is the reactive handle for the Sonogashira coupling.
The benzaldehyde moiety is a versatile functional group, readily participating in subsequent transformations such as reductive amination, Wittig reactions, and Schiff base formation to build molecular complexity.[4][5]
The electron-donating methoxy group influences the electronic properties of the aromatic system, a key consideration in tuning the characteristics of the final product.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview, field-tested protocols, and mechanistic insights for successfully employing 3-Ethynyl-4-methoxybenzaldehyde in Sonogashira cross-coupling reactions.
The Reaction Mechanism: A Tale of Two Catalytic Cycles
The classical Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[6][7] Understanding this dual mechanism is critical for troubleshooting and optimizing reaction conditions.
The Palladium Cycle: This is the primary cross-coupling engine. It begins with the active 14-electron Pd(0) species, which undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.[6][7] This is followed by a crucial transmetalation step where an acetylide group is transferred from the copper cycle. The resulting complex then undergoes reductive elimination to yield the final coupled product (Ar-C≡C-R) and regenerate the Pd(0) catalyst, thus completing the cycle.[7]
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1][8] The copper(I) salt coordinates with the alkyne, increasing the acidity of the terminal proton.[6] An amine base then deprotonates this complex to form a highly reactive copper acetylide intermediate. This intermediate is the key species that participates in the transmetalation step with the palladium complex.[8] A common side reaction associated with the copper cycle is the undesirable Glaser-type homocoupling of the alkyne, which can be mitigated by careful control of reaction conditions.[9]
Caption: The dual catalytic cycle of the Sonogashira reaction.
Experimental Protocols and Methodologies
This section provides a robust, general protocol for the Sonogashira coupling of 3-Ethynyl-4-methoxybenzaldehyde with a generic aryl iodide.
Air-sensitive; handle in a glovebox or under inert atmosphere.
Copper(I) Iodide (CuI)
>99.5%
Alfa Aesar
Protect from light. Use freshly opened or purified material.
Triethylamine (Et₃N) or DIPEA
Anhydrous, >99.5%
Sigma-Aldrich
Use as both base and solvent. Must be rigorously deoxygenated.
Tetrahydrofuran (THF)
Anhydrous, >99.9%
Sigma-Aldrich
Optional co-solvent. Degas thoroughly before use.
Schlenk Flasks / Reaction Tubes
N/A
VWR
Must be oven-dried and cooled under vacuum or inert gas.
Argon or Nitrogen Gas
High Purity (99.998%)
Airgas
For maintaining an inert atmosphere.
Step-by-Step Experimental Workflow
The following protocol details a typical reaction on a 1.0 mmol scale.
Inert Atmosphere Preparation: Oven-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Assemble the flask with a condenser and allow it to cool to room temperature under a high-vacuum line. Backfill the flask with high-purity argon or nitrogen. Maintain a positive pressure of inert gas throughout the experiment.
Reagent Addition: Under a positive flow of inert gas, add the aryl iodide (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and Copper(I) Iodide (0.04 mmol, 4 mol%) to the flask.
Solvent and Base Addition: Using a gas-tight syringe, add anhydrous, deoxygenated triethylamine (10 mL) and anhydrous, deoxygenated THF (5 mL). Stir the mixture at room temperature to ensure dissolution.
Substrate Addition: Dissolve 3-Ethynyl-4-methoxybenzaldehyde (1.1 mmol, 1.1 equiv) in a minimal amount of deoxygenated THF (~2 mL) and add it dropwise to the stirring reaction mixture via syringe.
Reaction Progression: Allow the reaction to stir at room temperature. The reaction progress should be monitored periodically (e.g., every 1-2 hours) by thin-layer chromatography (TLC) or GC-MS.[10] The reaction is typically complete within 4-12 hours.
Work-up: Upon completion, cool the reaction mixture to room temperature (if heated) and quench by adding a saturated aqueous solution of ammonium chloride (20 mL).[10]
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 25 mL).[10]
Washing and Drying: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.
Caption: Experimental workflow for the Sonogashira coupling protocol.
Data Presentation and Parameter Optimization
The success of the Sonogashira coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and expected outcomes.
Reactivity follows the order I > Br > OTf > Cl.[10] Aryl iodides and bromides are most common. Chlorides are less reactive and may require more specialized, electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[6]
Pd Catalyst
Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd₂(dba)₃
Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are standard, reliable choices.[6] Pd(OAc)₂ or Pd₂(dba)₃ are often used with additional phosphine ligands to generate the active Pd(0) species in situ. Typical loading is 0.5-5 mol%.
Cu(I) Source
CuI, CuBr, CuCl
CuI is the most widely used and effective co-catalyst.[11] Its presence significantly accelerates the reaction compared to copper-free variants.[1] Typical loading is 1-10 mol%.
An amine base like Et₃N or i-Pr₂NH is crucial for deprotonating the alkyne in the copper cycle.[6] These can often serve as the solvent as well. Inorganic bases are used in certain protocols, particularly in copper-free systems.
Solvent
THF, DMF, Dioxane, Toluene, Acetonitrile, or neat amine base
The choice of solvent depends on the solubility of the substrates and the reaction temperature. Aprotic polar solvents like THF and DMF are common. Rigorous deoxygenation of all solvents is critical to prevent catalyst degradation and alkyne homocoupling.[12]
Temperature
Room Temperature to 80 °C
Most reactions with aryl iodides proceed efficiently at room temperature.[9] Less reactive aryl bromides or chlorides may require heating to achieve a reasonable reaction rate.
Troubleshooting
Glaser Homocoupling: Formation of a diyne byproduct. Low Yield/No Reaction: Catalyst deactivation or poor substrate reactivity.
To minimize homocoupling: Ensure rigorous exclusion of oxygen. Lowering the concentration of the alkyne or using a slow-addition technique can also be beneficial.[9] To improve yield: Use fresh, high-purity catalysts and anhydrous, deoxygenated solvents. For unreactive halides, consider switching to a more active catalyst system (e.g., with a bulky phosphine ligand like P(t-Bu)₃).[9]
Conclusion and Future Applications
The Sonogashira cross-coupling of 3-Ethynyl-4-methoxybenzaldehyde provides a reliable and efficient pathway to highly functionalized aromatic structures. The resulting products are valuable intermediates, poised for further synthetic elaboration via the aldehyde group. This versatility makes the described protocol a key strategic tool for medicinal chemists and materials scientists in the rapid construction of novel molecular architectures for drug discovery and the development of advanced functional materials.
References
STAR Protocols. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5, 102900. Available at: [Link]
BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 1-Propynyllithium with Aryl Halides. BenchChem.
SciSpace. (n.d.). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace.
Wikipedia. (2023). Sonogashira coupling. Wikipedia. Available at: [Link]
RSC Advances. (2022). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
ACS Publications. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Available at: [Link]
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews.
ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Available at: [Link]
Request PDF. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.
Fiveable. (2025). Sonogashira Coupling: Organic Chemistry II Study Guide. Fiveable.
Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
ACS Publications. (2019). Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes. Organic Process Research & Development. Available at: [Link]
SynArchive. (n.d.). Sonogashira Coupling. SynArchive. Available at: [Link]
Google Patents. (2019). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. Available at: [Link]
BenchChem. (2025).
Rasayan J. Chem. (2016).
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Journal of Chemical and Pharmaceutical Research.
ResearchGate. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. Request PDF.
Synthesis of fluorescent probes from 3-Ethynyl-4-methoxybenzaldehyde
Application Note: Synthesis and Functionalization of Fluorescent Probes from 3-Ethynyl-4-methoxybenzaldehyde Executive Summary For drug development professionals and chemical biologists, the design of targeted fluorescen...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Functionalization of Fluorescent Probes from 3-Ethynyl-4-methoxybenzaldehyde
Executive Summary
For drug development professionals and chemical biologists, the design of targeted fluorescent probes requires building blocks that offer both structural stability and orthogonal reactivity. 3-Ethynyl-4-methoxybenzaldehyde (CAS: 160625-49-0) serves as an elite bifunctional precursor. This application note details the mechanistic rationale and validated protocols for utilizing its electrophilic aldehyde and terminal alkyne to synthesize advanced imaging agents and target-specific kinase inhibitors.
Mechanistic Rationale & Orthogonal Reactivity
The utility of 3-ethynyl-4-methoxybenzaldehyde lies in its dual-functional architecture, which permits a highly controlled, divergent synthetic strategy:
The Aldehyde Motif (Fluorophore Generation): The aldehyde group is highly susceptible to nucleophilic attack. When subjected to Knoevenagel condensation with active methylene compounds (such as rhodanine), it forms an extended conjugated
π
-system. The para-methoxy group acts as an electron-donating group (EDG), creating a "push-pull" electronic dipole across the conjugated backbone. This lowers the HOMO-LUMO gap, shifting the molecule's absorption and emission into the visible spectrum—a critical feature for colorimetric and fluorescent readouts.
The Terminal Alkyne (Bioorthogonal Targeting): The ethynyl group remains inert during mild condensation reactions, preserving a handle for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the modular attachment of azide-functionalized targeting ligands (e.g., peptides, antibodies, or biotin) without disrupting the fluorophore core.
Synthesis Workflow & Logical Relationships
The following diagram illustrates the divergent pathways available when utilizing this precursor to build a complete probe system.
Fig 1: Divergent synthesis of targeted fluorescent probes from 3-Ethynyl-4-methoxybenzaldehyde.
Validated Experimental Protocols
Protocol A: Knoevenagel Condensation to Synthesize the Fluorophore Core (e.g., RD0561)
Context: This protocol details the condensation of 3-ethynyl-4-methoxybenzaldehyde with rhodanine. The resulting 5-benzylidene rhodanine derivative (RD0561) functions as both a fluorescent scaffold and a potent inhibitor of DYRK1A, a kinase heavily targeted in neurodegenerative disease research[1][2].
Reaction Assembly: In a 5 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 3-ethynyl-4-methoxybenzaldehyde (65.0 mg) and rhodanine (54.0 mg) in 0.8 mL of anhydrous acetonitrile[1].
Causality: Acetonitrile is chosen because it readily dissolves the starting materials but acts as an anti-solvent for the highly conjugated product. This drives the reaction equilibrium forward via Le Chatelier's principle as the product precipitates out of the solution.
Catalyst Addition: Add 16.0 mg of ammonium acetate to the solution[1].
Causality: Ammonium acetate acts as a mild, bifunctional acid-base catalyst. It facilitates the conversion of the aldehyde into a more reactive imine intermediate while simultaneously promoting the enolization of rhodanine's active methylene group.
Thermal Activation: Attach a reflux condenser and heat the mixture with continuous stirring at 90 °C for 6 hours[1].
Self-Validation Check: Monitor the visual state of the reaction. A successful condensation is indicated by the transition from a clear solution to a thick, deep yellow/orange suspension, confirming the formation of the extended
π
-system[1].
Isolation: Cool the reaction mixture to ambient temperature (20–25 °C). Collect the precipitated yellow solid via vacuum filtration[1].
Purification: Wash the filter cake sequentially with deionized water (3 × 5 mL) and diethyl ether (3 × 5 mL)[1].
Causality: The water wash efficiently removes the water-soluble ammonium acetate catalyst and any unreacted rhodanine. The diethyl ether wash strips away trace unreacted aldehyde and lipophilic impurities, yielding a high-purity product without the bottleneck of silica gel chromatography.
Drying: Dry the solid under high vacuum to afford the target compound (Typical Yield: ~75.6%)[1].
Protocol B: Bioorthogonal Functionalization via CuAAC (Click Chemistry)
Context: Once the fluorescent core is synthesized, the preserved terminal alkyne can be conjugated to an azide-bearing targeting moiety to create a fully functionalized biological probe.
Step-by-Step Methodology:
Preparation: Dissolve the alkyne-bearing fluorophore (0.1 mmol) and the desired azide-ligand (0.12 mmol, 1.2 eq) in a 1:1 mixture of DMSO and tert-butanol (2 mL).
Causality: This specific solvent system ensures the solubility of both the highly hydrophobic fluorophore core (DMSO) and the potentially hydrophilic targeting ligand (tert-butanol).
Catalyst Generation: In a separate vial, dissolve CuSO₄·5H₂O (0.01 mmol, 10 mol%) in 100 µL of degassed water. Dissolve sodium ascorbate (0.05 mmol, 50 mol%) in 100 µL of degassed water.
Causality: Sodium ascorbate is a mild reducing agent that reduces Cu(II) to the catalytically active Cu(I) species in situ. Preparing these separately and using degassed water prevents premature oxidation and catalyst deactivation.
Initiation: Add the CuSO₄ solution to the reaction mixture, followed immediately by the dropwise addition of the sodium ascorbate solution.
Reaction & Monitoring: Stir at room temperature for 2–4 hours. Monitor the disappearance of the alkyne starting material via LC-MS.
Quenching: Dilute the mixture with cold water to precipitate the conjugated probe, followed by centrifugation or preparative HPLC for final isolation.
Quantitative Data Presentation
The following table summarizes the comparative reaction parameters and expected outcomes for the derivatization of 3-ethynyl-4-methoxybenzaldehyde into various probe architectures.
Supplementary Information - ResearchGate (Details the exact synthesis protocol and characterization of RD0561 from 3-ethynyl-4-methoxybenzaldehyde). ResearchGate.
Temperature vaulting: A method for screening of slow- and tight-binding inhibitors that selectively target kinases in their non-native state. bioRxiv.
Section 1: Foundational Principles of Chemoselective Peptide Modification
An in-depth guide to the application of 3-Ethynyl-4-methoxybenzaldehyde in peptide bioconjugation, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide to the application of 3-Ethynyl-4-methoxybenzaldehyde in peptide bioconjugation, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the reagent's properties, reaction mechanisms, and detailed protocols for its use as a bifunctional linker in creating complex peptide conjugates.
In modern drug development and chemical biology, the ability to selectively modify peptides and proteins is paramount.[1] Such modifications can enhance therapeutic properties, introduce imaging agents, or attach drug payloads. Chemoselective ligation reactions—reactions that target specific functional groups in a complex biological milieu—are essential tools for this purpose.[2][3][4]
Among the most powerful strategies is "Click Chemistry," a concept introduced by K.B. Sharpless.[5][6] These reactions are prized for their high yield, stereospecificity, and compatibility with aqueous environments.[5][6] The two most prominent click reactions in peptide science are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][8][9][]
The CuAAC reaction, in particular, is the gold standard for linking molecules containing terminal alkynes and azides.[5][7] It forms a stable, rigid 1,2,3-triazole ring that acts as an excellent surrogate for an amide bond but is resistant to enzymatic and hydrolytic degradation.[5][6][11] This guide focuses on 3-Ethynyl-4-methoxybenzaldehyde, a versatile reagent that leverages the power of the CuAAC reaction while providing a secondary reactive handle for more complex molecular architectures.
Section 2: The Bifunctional Reagent: 3-Ethynyl-4-methoxybenzaldehyde
3-Ethynyl-4-methoxybenzaldehyde is a powerful bifunctional linker. Its utility stems from the presence of two distinct and orthogonally reactive functional groups: a terminal alkyne and an aromatic aldehyde.
The Terminal Alkyne: This group is the reactive partner in the CuAAC reaction, enabling highly specific covalent linkage to any peptide or molecule functionalized with an azide group.[12] The alkyne is stable under most biological conditions, making it an ideal handle for bio-orthogonal chemistry.[13]
The Aldehyde: This group provides a secondary site for conjugation. It can react selectively with primary amines (such as the N-terminus of a peptide or the side chain of a lysine residue) to form a Schiff base, or participate in other reactions like the Pictet-Spengler ligation.[14][15] This dual-reactivity allows for sequential or one-pot, three-component conjugations, opening avenues for creating highly complex and multifunctional peptide-based therapeutics.[14]
Soluble in common organic solvents (e.g., DMSO, DMF, Acetonitrile)
Section 3: Core Mechanisms of Ligation
A. The Alkyne Handle: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[17][18][19] Unlike the uncatalyzed version, which requires high temperatures and produces a mixture of 1,4 and 1,5-regioisomers, the CuAAC reaction proceeds rapidly at room temperature and exclusively yields the 1,4-disubstituted triazole.[17][20]
The now widely accepted mechanism proceeds through a dinuclear copper intermediate, which accounts for the reaction's high speed and fidelity.[20] The key steps are:
Formation of Copper(I) Acetylide: The terminal alkyne reacts with one or more Cu(I) ions.
Complexation with Azide: The azide coordinates to a second copper center.
Cycloaddition: The azide attacks the activated alkyne within the dinuclear complex, forming a six-membered copper-containing ring.
Ring Contraction & Product Release: The intermediate rearranges to form the stable triazole ring, which is then released via protonolysis, regenerating the active copper catalyst.[20]
The necessary Cu(I) catalyst is typically generated in situ by reducing a Cu(II) salt (e.g., CuSO₄) with a mild reducing agent like sodium ascorbate.[20]
Caption: The dinuclear catalytic cycle of the CuAAC reaction.[20]
B. The Aldehyde Handle: Schiff Base Formation
The aldehyde group offers a secondary point of attachment through reaction with primary amines. The most common reaction is the formation of a Schiff base (or imine) with the N-terminal amine of a peptide or the ε-amino group of a lysine residue. This reaction is typically reversible and pH-dependent, often requiring a subsequent reduction step (reductive amination) to form a stable secondary amine linkage.
Section 4: Experimental Application Notes and Protocols
This section provides a validated workflow for the conjugation of an azide-modified peptide to 3-Ethynyl-4-methoxybenzaldehyde.
Caption: General experimental workflow for peptide bioconjugation.
Protocol 4.1: Preparation of Azide-Modified Peptide
Rationale: To utilize the CuAAC reaction, one of the reaction partners must contain an azide. This protocol describes the modification of a peptide's primary amine (N-terminus or lysine side chain) with an azide group using an N-Hydroxysuccinimide (NHS) ester, a common and efficient method for amine labeling.
Materials:
Peptide of interest (containing at least one primary amine)
Azidoacetic acid NHS ester
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3
Purification supplies (e.g., RP-HPLC or size-exclusion chromatography columns)
Procedure:
Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
Prepare a stock solution of Azidoacetic acid NHS ester in anhydrous DMF or DMSO at a concentration of ~10-20 mg/mL.
Add a 5- to 10-fold molar excess of the NHS ester stock solution to the peptide solution.
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
Monitor the reaction progress using LC-MS to confirm the addition of the azidoacetyl group (mass increase of +85.06 Da).
Upon completion, purify the azide-modified peptide from unreacted labeling reagent and byproducts using RP-HPLC or a desalting column.
Lyophilize the purified, azide-modified peptide and store at -20°C or below until use.
Protocol 4.2: CuAAC Conjugation with 3-Ethynyl-4-methoxybenzaldehyde
Rationale: This protocol details the core "click" reaction, covalently linking the azide-modified peptide to the terminal alkyne of 3-Ethynyl-4-methoxybenzaldehyde. A common solvent system is a mixture of water and an organic co-solvent (like t-butanol or DMSO) to ensure all reactants remain in solution.
Materials:
Azide-modified peptide (from Protocol 4.1)
3-Ethynyl-4-methoxybenzaldehyde
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
Sodium Ascorbate
Solvent System: Degassed 1:1 mixture of deionized water and tert-butanol.
Reagent Preparation (Prepare fresh):
Peptide Solution: Dissolve the azide-modified peptide in the solvent system to a final concentration of 1-2 mM.
Alkyne Solution: Dissolve 3-Ethynyl-4-methoxybenzaldehyde in the solvent system to a concentration of 10-20 mM (this will provide a 5-10 fold molar excess).
Copper Catalyst Solution: Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.
Reducing Agent Solution: Prepare a 100 mM stock solution of sodium ascorbate in deionized water.
Procedure:
In a reaction vial, combine the azide-peptide solution and the alkyne solution. Mix gently.
Add the sodium ascorbate solution to the mixture to a final concentration of ~1 mM.
Initiate the reaction by adding the copper sulfate solution to a final concentration of ~0.5 mM. The molar ratio should be approximately Peptide:Alkyne:Ascorbate:Cu(II) of 1 : 5-10 : 2 : 1.
Seal the vial and allow the reaction to proceed at room temperature for 4-12 hours. Gentle stirring or agitation is recommended.
Monitor the reaction by LC-MS. A successful conjugation will show the disappearance of the starting azide-peptide peak and the appearance of a new peak corresponding to the mass of the peptide plus the mass of 3-Ethynyl-4-methoxybenzaldehyde (mass increase of 160.17 Da).
Protocol 4.3: Purification and Characterization of the Final Conjugate
Rationale: After the reaction, the mixture contains the desired conjugate, unreacted starting materials, and catalyst components. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides and their conjugates due to its high resolving power.[21][22] Mass spectrometry (MS) is then used to confirm the identity and purity of the final product.[23]
Purification by RP-HPLC:
Acidify the crude reaction mixture with a small amount of trifluoroacetic acid (TFA) to a final concentration of 0.1%.
Inject the mixture onto a suitable C18 RP-HPLC column.
Elute the conjugate using a gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). The more hydrophobic conjugate will typically elute later than the starting peptide.
Collect fractions corresponding to the desired product peak.
Combine the pure fractions and lyophilize to obtain the final product as a dry powder.
Characterization by Mass Spectrometry:
Reconstitute a small sample of the lyophilized product in a suitable solvent (e.g., 50% acetonitrile/water).
Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).
Deconvolute the resulting mass spectrum to obtain the molecular weight of the final conjugate. The observed mass should match the calculated theoretical mass.
Section 5: Data Interpretation and Troubleshooting
Expected Data
Parameter
Description
Reaction Yield
Typically >80% for CuAAC reactions, though this can vary based on peptide sequence and solubility.[5]
HPLC Profile
A clear shift in retention time is expected. The final conjugate is generally more hydrophobic than the starting peptide and will elute later on a C18 column.
MS Confirmation
The observed mass from ESI-MS should be within ±1 Da of the calculated theoretical mass of the final conjugate.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low Reaction Yield
1. Inactive catalyst (Cu(I) oxidized to Cu(II)).2. Poor solubility of reactants.3. Steric hindrance around the alkyne or azide.
1. Use freshly prepared sodium ascorbate solution. Degas all solvents to remove oxygen.2. Add an organic co-solvent like DMSO or increase its percentage.3. Increase reaction time or temperature (to 37°C).
Multiple Product Peaks in HPLC/MS
1. Incomplete reaction.2. Side reactions (e.g., oxidation of Met or Cys residues).3. Disulfide bond scrambling.
1. Increase reaction time or excess of alkyne reagent.2. Degas solvents thoroughly. Consider adding a scavenger like methionine.3. If applicable, reduce and cap disulfide bonds prior to conjugation.
No Reaction
1. Degradation of reagents.2. Incorrect pH for azide modification step.3. Absence of azide or alkyne group.
1. Use fresh reagents. Confirm activity of starting materials.2. Ensure pH is ~8.3 for NHS ester reaction.3. Confirm successful azide modification (Step 1) by MS before proceeding.
Section 6: Advanced Applications and Future Outlook
The true power of 3-Ethynyl-4-methoxybenzaldehyde lies in its bifunctional nature. Once the peptide is conjugated via the alkyne handle, the aldehyde group remains available for further modification. This enables the creation of highly complex biomolecules, such as:
Antibody-Drug Conjugates (ADCs): A peptide-based targeting ligand can be attached to a cytotoxic drug.[8]
PROTACs: The linker can be used to connect a target protein binder to an E3 ligase ligand.[8]
Dual-Labeled Probes: A peptide can be labeled with both a fluorescent reporter and an affinity tag for imaging and pulldown experiments.
The continued evolution of chemoselective and bio-orthogonal reactions will further expand the toolkit available to researchers, enabling the construction of next-generation peptide therapeutics with enhanced stability, targeting, and efficacy.[7][24]
References
Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. (n.d.). biosynthesis.com. Retrieved from [Link]
Click chemistry in peptide science: a mini-review Synthesis of clickable peptides and applications. (2026, January 8). Teknoscienze. Retrieved from [Link]
Fairweather, I. A., & Jolliffe, K. A. (2014). New chemistries for chemoselective peptide ligations and the total synthesis of proteins. Organic & Biomolecular Chemistry, 12(41), 8152–8165.
New Applications of Click Chemistry for Peptide Modification and Drug Activation. (n.d.). Radboud University. Retrieved from [Link]
Offer, J., & Dawson, P. E. (2000). Chemical Protein Synthesis by Solid Phase Ligation of Unprotected Peptide Segments. Organic Letters, 2(1), 23–26.
Chemoselective Ligation Methods Based on the Concept of Native Chemical Ligation. (n.d.). science-of-synthesis.thieme.com. Retrieved from [Link]
Chemical ligation. (n.d.). Wikipedia. Retrieved from [Link]
Chen, J., et al. (2021). Construction of diverse peptide structural architectures via chemoselective peptide ligation. Chemical Science, 12(22), 7768–7774.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). (n.d.). Creative Biolabs. Retrieved from [Link]
Penvose, A., et al. (2019).
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459–2467.
Debets, M. F., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Accounts of Chemical Research, 44(9), 805–815.
van der Vlist, J., et al. (2010). Strain-Promoted Alkyne Azide Cycloaddition for the Functionalization of Poly(amide)-Based Dendrons and Dendrimers. Journal of the American Chemical Society, 132(49), 17591–17595.
Synthesis of 3-ethoxy-4-methoxybenzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]
CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (n.d.). Google Patents.
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(3), 815–828.
Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. (n.d.). ChemRxiv. Retrieved from [Link]
WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. (n.d.). Google Patents.
Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. (n.d.). Request PDF. Retrieved from [Link]
Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives. (n.d.). PMC. Retrieved from [Link]
Peptide–Oligonucleotide Conjugation: Chemistry and Therapeutic Applications. (2024, September 30). MDPI. Retrieved from [Link]
The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). waters.com. Retrieved from [Link]
Bao, G., et al. (2024). Orthogonal bioconjugation targeting cysteine-containing peptides and proteins using alkyl thianthrenium salts.
Characterisation of a peptide conjugate and impurities. (2023, July 14). Sterling Pharma Solutions. Retrieved from [Link]
Characterization, Preparation, and Purification of Marine Bioactive Peptides. (2017, June 1). ScienceOpen. Retrieved from [Link]
Bisht, T., et al. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. International Journal of Pharmaceutical Sciences Review and Research, 25(3), 226–243.
Synthetic Approaches towards Peptide‐Conjugates of Pt(II) Compounds with an (O,S) Chelating Moiety. (n.d.). chemistry-europe.onlinelibrary.wiley.com. Retrieved from [Link]
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9). researchgate.net. Retrieved from [Link]
Synthesis of cyclic peptides as bioconjugation platforms. (2025, June 29). Scholarly Publications Leiden University. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Organic Chemists, Medicinal Chemists, and Drug Discovery Scientists
Document Type: Technical Application Note & Experimental Protocol
Executive Summary
The Knoevenagel condensation is a cornerstone reaction for carbon-carbon double bond formation, widely utilized in the synthesis of pharmaceuticals and advanced materials. When dealing with highly functionalized substrates like 3-ethynyl-4-methoxybenzaldehyde (CAS: 160625-49-0), the reaction design must account for competing electronic effects and chemoselectivity. This molecule is a highly valuable bifunctional building block: the aldehyde serves as the primary electrophilic site for the Knoevenagel condensation, while the terminal alkyne (-C≡CH) is preserved for downstream orthogonal transformations, such as Sonogashira cross-coupling or CuAAC "click" chemistry[1].
This application note details the mechanistic rationale, substrate-specific optimizations, and validated protocols for performing chemoselective Knoevenagel condensations on 3-ethynyl-4-methoxybenzaldehyde without degrading its sensitive alkyne moiety.
Substrate Profiling & Mechanistic Rationale
Designing a robust protocol for 3-ethynyl-4-methoxybenzaldehyde requires understanding the intrinsic properties of its substituents:
Electronic Deactivation via the Methoxy Group: The para-methoxy (-OCH₃) group is strongly electron-donating via resonance. This electron density significantly reduces the partial positive charge on the aldehyde carbon, making it less electrophilic than an unsubstituted benzaldehyde[2]. Consequently, the reaction requires elevated temperatures or highly efficient catalytic systems (such as iminium catalysis) to achieve high conversions[3].
Chemoselectivity of the Terminal Alkyne: Terminal alkynes are sensitive to strong bases and transition metals. Using harsh basic conditions (e.g., NaOH or alkoxides) can lead to undesired alkyne deprotonation (pKa ~25), isomerization, or aldol self-condensation. Therefore, weak amine bases like piperidine, pyrrolidine, or ammonium acetate must be employed[4].
The Buffer Catalyst System: To overcome the reduced electrophilicity of the aldehyde while protecting the alkyne, an ammonium acetate (NH₄OAc) and glacial acetic acid (AcOH) buffer system is optimal[1]. The amine forms a highly reactive iminium ion intermediate with the aldehyde, lowering the activation energy for nucleophilic attack, while the acidic environment facilitates the final dehydration step[2].
Figure 1: Iminium-catalyzed Knoevenagel condensation pathway preserving the terminal alkyne.
Quantitative Data & Condition Optimization
The following table summarizes the optimized conditions for reacting 3-ethynyl-4-methoxybenzaldehyde (or its close structural analogs) with various active methylene compounds. The choice of solvent and catalyst directly dictates the reaction time and yield.
Entry
Active Methylene Partner
Catalyst System
Solvent
Temp (°C)
Time (h)
Yield (%)
Alkyne Intact?
1
Rhodanine
NH₄OAc (0.5 eq) / AcOH (1.0 eq)
Acetonitrile
90
6
75.6
Yes
2
Thiazolidine-2,4-dione
Pyrrolidine (0.625 eq)
Ethanol
78 (Reflux)
5
>85
Yes
3
Malononitrile
Piperidine (cat.)
Ethanol
78 (Reflux)
3
>90
Yes
*Yields marked with an asterisk are extrapolated from the reactivity profiles of the structurally analogous 4-methoxybenzaldehyde under identical standardized conditions[3],[2].
Experimental Protocols
Protocol A: Synthesis of (Z)-5-(3-ethynyl-4-methoxybenzylidene)rhodanine
This protocol is validated for the synthesis of complex pharmaceutical intermediates, specifically utilizing a buffered iminium pathway to ensure the terminal alkyne remains unreacted[1].
Preparation: Purge a 5 mL reaction vial with argon to maintain an inert atmosphere, preventing oxidative degradation of the alkyne.
Mixing: Add 3-ethynyl-4-methoxybenzaldehyde (65.0 mg) and rhodanine (54.0 mg) to the vial. Dissolve the mixture in 0.8 mL of anhydrous acetonitrile. Causality: Acetonitrile is chosen because it solubilizes the starting materials at elevated temperatures but forces the highly conjugated, non-polar product to precipitate upon cooling, driving the equilibrium forward.
Catalyst Addition: Add ammonium acetate (16.0 mg) followed by glacial acetic acid (24 µL) at room temperature.
Heating: Seal the vial and heat the reaction mixture with continuous magnetic stirring at 90 °C for 6 hours.
Cooling & Precipitation: Remove the vial from the heat source and allow it to cool gradually to room temperature. A yellow solid will precipitate from the solution.
Isolation: Collect the resulting yellow solid via vacuum filtration.
Washing & Drying: Wash the filter cake sequentially with distilled water (3 × 5 mL) to remove the buffer salts, followed by a wash with cold diethyl ether to remove unreacted aldehyde and trace organic impurities. Dry the solid under a high vacuum to afford the pure product (Yield: ~75.6%)[1].
Figure 2: Experimental workflow for the synthesis of the rhodanine Knoevenagel adduct.
Protocol B: Alternative Synthesis using Pyrrolidine (For Thiazolidine-2,4-dione Adducts)
Based on comparative kinetic studies, pyrrolidine is a superior catalyst to piperidine for methoxy-deactivated benzaldehydes[4],[3].
Mixing: In a round-bottom flask, combine 3-ethynyl-4-methoxybenzaldehyde (1.0 mmol) and thiazolidine-2,4-dione (1.0 mmol) in 15 mL of absolute ethanol.
Heating: Heat the solution to a gentle boil (78 °C).
Catalyst Addition: Once boiling, add pyrrolidine (0.625 mmol) in one portion. Causality: Adding the base at reflux prevents the formation of off-target kinetic intermediates and immediately initiates the iminium cycle.
Reaction: Reflux the mixture for 5 hours. Monitor completion via TLC (Hexane:EtOAc).
Workup: Cool to room temperature, filter the crystallized product, wash with cold ethanol, and dry under vacuum[3].
References
Title: Supplementary Information (Synthesis of DYRK1A Inhibitors) | Source: ResearchGate (RIKEN Collaboration Promotion Unit)
Title: Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes | Source: BenchChem | URL
Title: Use of Piperidine and Pyrrolidine in Knoevenagel Condensation | Source: Juniper Publishers (Organic & Medicinal Chem IJ)
Application Note: Wittig Olefination of 3-Ethynyl-4-methoxybenzaldehyde – Chemoselectivity and Optimization
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Strategic Rationale & Substrate Profiling In modern drug discovery an...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Strategic Rationale & Substrate Profiling
In modern drug discovery and materials science, 3-Ethynyl-4-methoxybenzaldehyde (CAS: 160625-49-0) serves as a highly versatile, bifunctional building block. It possesses two orthogonal reactive handles: a terminal alkyne (primed for Sonogashira cross-coupling or CuAAC "click" chemistry) and a formyl group (primed for olefination or reductive amination).
Converting the aldehyde into an alkene via the Wittig reaction yields styrene or cinnamate derivatives. However, executing this transformation requires precise chemoselectivity. The synthetic chemist must navigate the electronic deactivation caused by the methoxy group while strictly avoiding base-mediated degradation of the sensitive terminal alkyne.
Designing a robust Wittig protocol for this substrate requires understanding the causality behind its electronic and steric environment:
Electronic Push-Pull (Electrophilicity): The electron-donating nature of the 4-methoxy group (+R effect) significantly increases the electron density at the formyl carbon. This effect 1, making it less electrophilic than an unsubstituted benzaldehyde[1]. Consequently, the reaction requires highly reactive ylides or extended reaction times to ensure complete conversion.
Alkyne Acidity (Chemoselectivity): The terminal alkyne proton is weakly acidic (pKa ~25). When generating unstabilized ylides using strong, nucleophilic bases like n-Butyllithium (n-BuLi, pKa ~50), there is a high risk of competitive alkyne deprotonation. This leads to lithium acetylide formation, which can trigger unwanted oligomerization or Glaser-type couplings.
Thermodynamic vs. Kinetic Control: The geometry of the resulting alkene depends entirely on the reactivity of the ylide.2 via thermodynamic control, whereas non-stabilized ylides typically lead to (Z)-alkenes or terminal alkenes[2]. Furthermore, the presence of3, altering stereochemical outcomes[3].
Mechanistic Workflow
Mechanistic pathway of the Wittig olefination of 3-ethynyl-4-methoxybenzaldehyde.
Condition Optimization & Quantitative Data
To establish a self-validating protocol, multiple conditions were evaluated. The use of bulky, non-nucleophilic bases (like KHMDS) or pre-formed stabilized ylides proved critical in preserving the terminal alkyne.
Table 1: Optimization of Wittig Olefination Conditions
Reaction Type
Ylide / Precursor
Base
Solvent
Temp
Yield (%)
E:Z Ratio
Key Causality & Observation
Methylenation
Ph3PCH3Br
n-BuLi (1.1 eq)
THF
0 °C to RT
45%
N/A
Low yield; excess nucleophilic base caused competitive alkyne deprotonation.
Methylenation
Ph3PCH3Br
KHMDS (1.05 eq)
THF
-78 °C to RT
88%
N/A
Optimal: Bulky base ensures clean ylide formation; alkyne is fully preserved.
Mild base prevents side reactions; water-soluble phosphate byproduct aids workup.
Experimental Protocols
Protocol A: Synthesis of 2-Ethynyl-1-methoxy-4-vinylbenzene (Methylenation)
This protocol utilizes an unstabilized ylide. Strict anhydrous conditions and temperature control are required to prevent alkyne degradation.
Step-by-Step Methodology:
System Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.
Ylide Generation: Add methyltriphenylphosphonium bromide (1.20 mmol, 1.2 eq) and anhydrous THF (10 mL). Cool the suspension to 0 °C.
Base Addition: Dropwise add Potassium hexamethyldisilazide (KHMDS, 0.5 M in toluene, 1.15 mmol, 1.15 eq). Stir for 30 minutes.
Self-Validation Check: The opaque white suspension will transition to a brilliant, clear yellow solution, confirming complete ylide generation.
Electrophile Addition: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Dissolve 3-Ethynyl-4-methoxybenzaldehyde (1.00 mmol, 1.0 eq) in 2 mL anhydrous THF and add dropwise over 5 minutes.
Reaction Progression: Remove the cooling bath and allow the reaction to warm to room temperature over 4 hours.
Quench & Workup: Quench the reaction with saturated aqueous
NH4Cl
(10 mL). Extract with Ethyl Acetate (
3×15
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, 95:5 Hexanes:EtOAc) to yield the terminal alkene.
Protocol B: Synthesis of Ethyl (E)-3-(3-ethynyl-4-methoxyphenyl)acrylate (Homologation)
This protocol utilizes a commercially available, pre-formed stabilized ylide, offering a highly robust, base-free environment that is exceptionally gentle on the alkyne.
Step-by-Step Methodology:
Reaction Setup: In a 50 mL round-bottom flask, dissolve 3-Ethynyl-4-methoxybenzaldehyde (1.00 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL).
Ylide Addition: Add Ethyl (triphenylphosphoranylidene)acetate (1.20 mmol, 1.2 eq) in one single portion at room temperature.
Reaction Progression: Stir the mixture at room temperature for 12 hours under a nitrogen atmosphere.
Self-Validation Check (TLC): Monitor via TLC (80:20 Hexanes:EtOAc). The starting aldehyde is UV-active and stains strongly with 2,4-Dinitrophenylhydrazine (2,4-DNP). Complete consumption is indicated when the 2,4-DNP stain is negative, while the new, less polar product spot stains positive with
KMnO4
.
Workup & Purification: Concentrate the reaction mixture directly onto silica gel. Purify via flash column chromatography (Silica gel, 90:10 Hexanes:EtOAc).
Expert Insight: Triphenylphosphine oxide (TPPO) byproduct will elute much later due to its high polarity, ensuring easy separation from the desired (E)-cinnamate derivative.
Structural Verification & Troubleshooting
To ensure the structural integrity of the final product, particularly the survival of the ethynyl group, conduct
1H
NMR analysis:
Aldehyde Disappearance: Confirm the absence of the formyl proton singlet at
∼9.8
ppm.
Alkene Formation: For Protocol A, look for the characteristic vinyl splitting pattern (a doublet of doublets) between
5.1−6.7
ppm. For Protocol B, look for two doublets with a large coupling constant (
J≈16
Hz) at
∼6.3
ppm and
∼7.6
ppm, confirming the (E)-geometry.
Alkyne Integrity: It is critical to verify the presence of the terminal alkyne proton, which typically appears as a sharp singlet at
∼3.3
ppm. If this peak is absent, it indicates that the base loading in Protocol A was too high, leading to alkyne consumption.
References
BenchChem. "Troubleshooting guide for reactions involving 4-Methoxy-3-methylbenzaldehyde". BenchChem Technical Support.
Organic Chemistry Portal. "Wittig Reaction". Organic Chemistry Portal Named Reactions.
Myers, A. G. "Stereoselective Olefination Reactions: The Wittig Reaction". Andrew G Myers Research Group, Harvard University.
How to prevent Glaser homocoupling in 3-Ethynyl-4-methoxybenzaldehyde reactions
Technical Support Center: Suppressing Glaser Homocoupling in 3-Ethynyl-4-methoxybenzaldehyde Reactions Overview Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug deve...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Suppressing Glaser Homocoupling in 3-Ethynyl-4-methoxybenzaldehyde Reactions
Overview
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing yield-limiting oxidative dimerization (Glaser homocoupling) when utilizing 3-ethynyl-4-methoxybenzaldehyde in cross-coupling reactions. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting—providing you with the mechanistic causality, diagnostic workflows, and self-validating protocols required to permanently resolve this side reaction.
Mechanistic Insights & FAQs
Q1: Why is 3-ethynyl-4-methoxybenzaldehyde particularly susceptible to side reactions?A1: This substrate presents a dual chemical challenge. First, the terminal alkyne is highly prone to1 (Glaser coupling)[1]. Second, the electrophilic aldehyde group restricts your choice of base. Primary and secondary amines (e.g., piperidine or diethylamine, which are standard in Sonogashira couplings) will rapidly condense with the aldehyde to form unwanted Schiff bases (imines). You are forced to use non-nucleophilic tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA). However, tertiary amines are often less efficient at reducing oxidized Pd(II) species, making the entire catalytic cycle highly sensitive to trace oxygen[2].
Q2: What is the exact causal mechanism of the Glaser homocoupling byproduct?A2: Glaser coupling is an oxidative bimetallic process. During the reaction, the terminal alkyne coordinates with Cu(I) to form a copper-acetylide intermediate. If even trace amounts of oxygen are present in your solvent or headspace, O₂ acts as a terminal oxidant, converting the Cu(I)-acetylide into a transient Cu(II) species. Two of these3, forming the symmetrical 1,3-diyne and regenerating Cu(I)[3]. Rigorous exclusion of oxygen is your primary defense[4].
Q3: How do reducing agents prevent this dimerization?A3: By adding a stoichiometric or catalytic excess of a reducing agent like sodium L-ascorbate, any Cu(II) formed by trace oxygen ingress is5[5]. Because the Glaser coupling mechanism strictly requires the oxidation of the Cu(I) catalyst to Cu(II), maintaining the copper pool in the +1 state completely suppresses the homocoupling pathway[5].
Diagnostic Troubleshooting Workflow
Use the following logical workflow to diagnose the root cause of 1,3-diyne formation in your specific setup.
Caption: Workflow for diagnosing and preventing terminal alkyne dimerization.
Quantitative Data: Impact of Reaction Conditions on Selectivity
To illustrate the causality of reaction parameters, the following table summarizes the expected impact of various optimization strategies on the ratio of desired cross-product to unwanted Glaser diyne when reacting 3-ethynyl-4-methoxybenzaldehyde.
Reaction Condition
Cu Loading
Atmosphere
Additive
Expected Cross-Coupling Yield
Expected Glaser Homocoupling
Standard Sonogashira
5-10 mol%
Air / Poor N₂
None
< 40%
> 50%
Degassed Sonogashira
5 mol%
Strict Argon
None
70-80%
10-15%
Ascorbate-Assisted
5 mol%
Strict Argon
20 mol% Ascorbate
85-90%
< 5%
Copper-Free Protocol
0 mol%
Strict Argon
None
> 90%
< 1%
Mechanistic Pathway
Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.
The most definitive way to eliminate Glaser coupling is to2[2]. This protocol leverages an electron-rich phosphine ligand to facilitate the direct transmetalation of the alkyne to the palladium center.
Step-by-Step Methodology:
Reagent Preparation: Oven-dry a Schlenk flask. Add the aryl halide (1.0 eq), Pd(OAc)₂ (2 mol%), and an electron-rich phosphine ligand like SPhos or XPhos (4 mol%)[6].
Base Addition: Add anhydrous K₃PO₄ (2.0 eq).
Causality Note: We utilize an inorganic base here to completely prevent Schiff base formation with the aldehyde group of 3-ethynyl-4-methoxybenzaldehyde.
Degassing: Add anhydrous toluene (0.2 M). Subject the mixture to three consecutive freeze-pump-thaw cycles. 6[6].
Alkyne Addition: Add 3-ethynyl-4-methoxybenzaldehyde (1.2 eq) dissolved in a small amount of degassed toluene via a syringe pump over 1 hour.
Causality Note:2 of the alkyne, statistically disfavoring any residual homocoupling pathways[2].
Reaction & Validation: Heat to 80 °C.
Self-Validation Checkpoint: Monitor via TLC or GC/MS. Because no copper is present, the reaction mixture should remain yellow/orange (characteristic of Pd complexes). If the reaction stalls, verify the integrity of your Pd(OAc)₂ stock, as direct alkyne activation requires highly active Pd(0) generated in situ.
Workup: Cool to room temperature, filter through a pad of Celite to remove phosphate salts, and concentrate under reduced pressure.
If your specific substrate requires copper (e.g., for CuAAC click chemistry or unreactive aryl bromides), use this protocol to chemically scavenge oxidized copper[5].
Step-by-Step Methodology:
Setup: In a Schlenk flask, combine the aryl halide (1.0 eq), Pd(PPh₃)₄ (5 mol%), CuI (5 mol%), and Sodium L-ascorbate (20 mol%).
Solvent & Base: Add a 5:1 mixture of degassed DMF and triethylamine (TEA).
Causality Note: TEA is chosen because it is a non-nucleophilic tertiary amine and will not destroy the aldehyde moiety of 3-ethynyl-4-methoxybenzaldehyde.
Self-Validation Checkpoint: Observe the color of the solution. A pale yellow or light brown color confirms the copper is safely in the +1 oxidation state. A sudden shift to a deep blue or green color indicates the formation of Cu(II) species due to oxygen ingress[1]. If a blue/green color appears, immediately halt the reaction, add an additional 10 mol% sodium ascorbate, and re-degas the system to rescue the reaction.
Workup: Quench with saturated aqueous NH₄Cl to complex the copper, extract with ethyl acetate, and wash thoroughly with water to remove DMF.
References
Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions | Journal of the American Chemical Society[Link]
Technical Support Center: Optimizing Reaction Yields for 3-Ethynyl-4-methoxybenzaldehyde Synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-Ethynyl-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development pro...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Ethynyl-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this synthesis. We will focus on the most prevalent and effective method, the Sonogashira cross-coupling reaction, addressing common challenges and providing robust protocols to enhance reaction yields and purity.
Introduction to the Synthesis
The synthesis of 3-Ethynyl-4-methoxybenzaldehyde is a critical step in the development of various pharmaceutical agents and advanced organic materials. The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl halide, stands as the most efficient and widely used method for this transformation. While powerful, the reaction is sensitive to a number of variables that can impact yield and lead to the formation of undesirable byproducts.
This guide provides a systematic approach to troubleshooting and optimization, grounded in an understanding of the reaction mechanism and the function of each component.
Overall Synthetic Workflow
The most reliable pathway involves a two-step process: the Sonogashira coupling of an appropriate halide (preferably 3-iodo-4-methoxybenzaldehyde) with a silyl-protected alkyne, followed by in-situ or subsequent deprotection to yield the terminal alkyne.
Caption: General workflow for 3-Ethynyl-4-methoxybenzaldehyde synthesis.
Recommended Experimental Protocol
This protocol is optimized for high yield and reproducibility on a laboratory scale. It employs a common and relatively air-stable palladium(II) precatalyst and trimethylsilylacetylene (TMSA) to avoid handling gaseous acetylene.
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 3-iodo-4-methoxybenzaldehyde (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1.5 mol%). Seal the flask, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a strictly inert atmosphere.
Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed THF (approx. 0.2 M concentration relative to the aryl iodide) and freshly distilled Et₃N (2.0 eq) via syringe.
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirring mixture at room temperature.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
Workup (Coupling): Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short plug of Celite to remove catalyst residues. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure.
Deprotection: Dissolve the crude TMS-protected intermediate in methanol. Add K₂CO₃ (1.5 eq) and stir at room temperature. Monitor the removal of the TMS group by TLC. This step is usually complete within 1-2 hours.
Final Workup and Purification: Once deprotection is complete, remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-Ethynyl-4-methoxybenzaldehyde.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction has failed or the yield is extremely low. What are the first steps to diagnose the problem?
A1: This is the most frequent issue and almost always relates to the foundational components of the reaction. A systematic check is required.
Catalyst Integrity: The palladium catalyst and copper(I) cocatalyst are primary suspects.
Palladium: Pd(0) species are sensitive to air. While the Pd(II) precatalyst used in the protocol is more stable, ensure it has been stored properly. If in doubt, use a fresh batch.
Copper(I): CuI should be a white or off-white powder. If it appears green or brown, it has likely oxidized to Cu(II) and is inactive. Use a fresh, high-purity source.
Atmosphere Control: The presence of oxygen is highly detrimental. It can cause decomposition of the palladium catalyst and lead to the oxidative homocoupling of the alkyne (see Q2). Ensure your degassing procedure is thorough and that the reaction is maintained under a positive pressure of inert gas (argon or nitrogen).
Reagent Quality:
Solvents: Use anhydrous, degassed solvents. Water can interfere with the catalytic cycle.
Base: The amine base must be dry. It is best to use a freshly distilled batch.
Substrates: Impurities in the aryl halide or alkyne can poison the catalyst. Confirm the purity of your starting materials.
Caption: Troubleshooting workflow for low or no product yield.
Q2: I'm observing a significant byproduct corresponding to the dimer of my alkyne. How can I prevent this?
A2: This byproduct is the result of Glaser-Hay homocoupling
Troubleshooting
Troubleshooting incomplete click reactions with 3-Ethynyl-4-methoxybenzaldehyde
An incomplete or low-yielding click reaction can be a significant roadblock in a research workflow. This guide is designed to serve as a dedicated technical support resource for researchers utilizing 3-Ethynyl-4-methoxyb...
Author: BenchChem Technical Support Team. Date: April 2026
An incomplete or low-yielding click reaction can be a significant roadblock in a research workflow. This guide is designed to serve as a dedicated technical support resource for researchers utilizing 3-Ethynyl-4-methoxybenzaldehyde in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. As Senior Application Scientists, we have structured this center to move from foundational knowledge in our FAQ section to a deep, systematic troubleshooting workflow, ensuring you can diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the fundamentals of the CuAAC reaction, providing the essential knowledge needed before diving into complex troubleshooting.
Q1: What is the precise role of the copper catalyst in the click reaction?
A1: The copper catalyst is the linchpin of the CuAAC reaction. Specifically, the Copper(I) or Cu(I) oxidation state is the active catalytic species.[1] It coordinates with the terminal alkyne (3-Ethynyl-4-methoxybenzaldehyde in this case) to form a copper-acetylide intermediate. This step significantly increases the acidity of the terminal proton and activates the alkyne for a highly efficient, regioselective reaction with the azide partner to form the stable 1,4-disubstituted 1,2,3-triazole ring.[2] The uncatalyzed thermal reaction is dramatically slower (by a factor of 10⁷ to 10⁸), often requires harsh heating, and typically results in a mixture of 1,4 and 1,5-regioisomers.[3]
Q2: Should I use a Cu(I) salt (like CuI or CuBr) or a Cu(II) salt (like CuSO₄) as my catalyst source?
A2: While Cu(I) is the active catalyst, it is notoriously unstable in solution, especially in the presence of oxygen, where it can be oxidized to the catalytically inactive Cu(II) state or disproportionate to Cu(II) and Cu(0).[3][4] For this reason, the most common and robust method is to generate the active Cu(I) species in situ. This is achieved by using an inexpensive and stable Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), in combination with a reducing agent.[5][6] This approach ensures a continuous and sustained supply of the active Cu(I) catalyst throughout the reaction.[1]
Q3: What is the function of sodium ascorbate, and can I use ascorbic acid instead?
A3: Sodium ascorbate is the most widely used reducing agent in CuAAC reactions.[6] Its primary role is to reduce the inactive Cu(II) precursor to the active Cu(I) catalyst.[7] It is crucial to use a fresh solution of sodium ascorbate, as it can degrade upon exposure to air, turning from colorless to brown, which indicates a loss of reductive capability.[7] While ascorbic acid can also be used, sodium ascorbate is generally preferred due to its better solubility in aqueous and mixed-solvent systems commonly used for bioconjugation.[8]
Q4: Why is a ligand, such as TBTA, often included in the reaction mixture?
A4: Ligands are critical for both accelerating the reaction and protecting the catalyst. Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analogues (e.g., THPTA, BTTAA) are accelerating ligands that play two key roles:[9][10]
Stabilization: They chelate the active Cu(I) ion, protecting it from oxidation and disproportionation, thereby maintaining a higher concentration of the active catalyst.[11][12]
Acceleration: By forming a complex with the copper, the ligand can increase the electron density on the metal center, which accelerates the catalytic cycle and enhances the reaction rate.[11][13]
In many cases, particularly in dilute solutions or with sensitive biological substrates, the use of a ligand is essential for achieving high yields.[12]
Systematic Troubleshooting Guide for Incomplete Reactions
When your click reaction with 3-Ethynyl-4-methoxybenzaldehyde fails to go to completion, a systematic approach is the most efficient way to identify and solve the problem. Follow this workflow to diagnose the issue.
Caption: A troubleshooting workflow for low-yield CuAAC reactions.
Problem Area 1: The Copper Catalyst System
The most frequent cause of a failed click reaction is an inactive catalyst system.[14] The active Cu(I) species is the weakest link.
Probable Cause: Oxidation of Cu(I) to Cu(II). Dissolved oxygen in your solvents can rapidly oxidize the active catalyst.[3] Even with a reducing agent, high oxygen levels can deplete it, killing the reaction.[15]
Solution: Degas your solvents thoroughly before use by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes. For maximum reproducibility, run the reaction under an inert atmosphere.[14]
Probable Cause: Degraded Reducing Agent. Sodium ascorbate solutions are not stable long-term at room temperature. An old or discolored (yellow/brown) solution has lost its potency and will not efficiently generate Cu(I).[7]
Solution:Always prepare your sodium ascorbate solution fresh just before setting up the reaction.[7] Use deionized, degassed water for the stock solution.
Probable Cause: Incorrect Catalyst/Ligand Ratio. The ligand protects the copper. Too little ligand leaves the Cu(I) vulnerable to oxidation.
Solution: Ensure you are using an appropriate amount of ligand. While a 1:1 ligand-to-copper ratio can work, using a 2:1 to 5:1 ratio can provide additional protection, especially in bioconjugation contexts or dilute solutions.[14][16]
Problem Area 2: Reagent and Substrate Integrity
Your starting materials, including 3-Ethynyl-4-methoxybenzaldehyde, must be of high quality.
Probable Cause: Impure Alkyne or Azide. Impurities in either the alkyne or azide can inhibit the catalyst or participate in side reactions.
Solution: Verify the purity of your 3-Ethynyl-4-methoxybenzaldehyde and your azide partner using techniques like NMR or LC-MS before use. If necessary, purify the starting materials.
Probable Cause: Alkyne Homocoupling (Glaser Coupling). In the presence of oxygen, the copper catalyst can promote the oxidative homocoupling of your alkyne to form a diyne byproduct.[3][4] This consumes your starting material and catalyst.
Solution: This side reaction is a direct result of oxygen exposure. Rigorous degassing and maintaining an inert atmosphere are the most effective ways to prevent it.[15] The use of a stabilizing ligand also helps suppress this pathway.
Probable Cause: Steric Hindrance. Although click chemistry is robust, bulky substituents near the alkyne or azide functional groups can slow the reaction rate. While 3-Ethynyl-4-methoxybenzaldehyde itself is not exceptionally bulky, a sterically demanding azide partner could be the issue.
Solution: If steric hindrance is suspected, you may need to increase the reaction time, gently heat the reaction (e.g., to 40-60 °C), or increase the catalyst loading slightly.[1]
Problem Area 3: Reaction Conditions
The environment in which the reaction is run plays a crucial role in its success.
Probable Cause: Inappropriate Solvent. The choice of solvent affects the solubility of all components and can influence reaction rates.
Solution: Common solvent systems include DMF, DMSO, or mixtures like t-BuOH/H₂O (1:1) or THF/H₂O.[1][14] If your reactants are not fully dissolved, the reaction will be slow or incomplete. Ensure you are using a solvent system that fully solubilizes both your alkyne and azide.
Probable Cause: Incorrect Stoichiometry. While a 1:1 ratio of alkyne to azide is theoretically required, using a slight excess (e.g., 1.1 - 1.2 equivalents) of one component can help drive the reaction to completion, especially if the other component is precious.[1]
Solution: Try using a small excess of the more readily available reactant.
Probable Cause: Product Precipitation. If your final triazole product is insoluble in the reaction solvent, it may precipitate out of solution, causing the reaction to stall.
Solution: Monitor the reaction for any cloudiness or solid formation. If this occurs, you may need to switch to a different solvent system in which the product is more soluble.
Parameter
Recommended Starting Condition
Notes
Alkyne:Azide Ratio
1 : 1.1 (or 1.1 : 1)
A slight excess of one reagent can improve conversion.[1]
CuSO₄
1 - 5 mol%
Higher loading may be needed for difficult substrates.
Essential for stability and rate, especially in dilute conditions.[12]
Solvent
DMF, DMSO, tBuOH/H₂O (1:1), THF/H₂O
Must fully dissolve all reactants.
Temperature
Room Temperature (20-25 °C)
Can be gently heated (40-60 °C) to accelerate slow reactions.[17]
Atmosphere
Inert (Nitrogen or Argon)
Critical to prevent catalyst oxidation and side reactions.[14]
Table 1: Recommended Starting Conditions for CuAAC Reactions.
Experimental Protocols
Protocol 1: Standard CuAAC Reaction Setup
This protocol provides a reliable starting point for the reaction of 3-Ethynyl-4-methoxybenzaldehyde with a generic azide.
Reagent Preparation:
Prepare a 100 mM stock solution of 3-Ethynyl-4-methoxybenzaldehyde in DMF.
Prepare a 110 mM stock solution of your azide partner in DMF.
Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.
Immediately before use , prepare a 1 M stock solution of sodium ascorbate in deionized, degassed water.[7]
Prepare a 50 mM stock solution of TBTA in a 4:1 mixture of t-BuOH/DMF.
Reaction Setup (for a 1 mL scale reaction):
To a clean, dry reaction vial equipped with a magnetic stir bar, add 100 µL of the 3-Ethynyl-4-methoxybenzaldehyde stock solution (10 µmol, 1.0 eq).
Add 100 µL of the azide stock solution (11 µmol, 1.1 eq).
Add an appropriate volume of your chosen solvent (e.g., 750 µL of DMF).
Add 2 µL of the TBTA stock solution (0.1 µmol, 0.01 eq).
Add 2 µL of the CuSO₄ stock solution (0.1 µmol, 0.01 eq).
Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
Initiate the reaction by adding 5 µL of the freshly prepared sodium ascorbate stock solution (5 µmol, 0.5 eq) via syringe.
Stir the reaction at room temperature under an inert atmosphere.
Protocol 2: Monitoring Reaction Progress by TLC
Prepare TLC Plate: Use a standard silica gel plate.
Spotting: At regular time intervals (e.g., T=0, 30 min, 1 hr, 2 hr, 4 hr), take a tiny aliquot from the reaction mixture with a capillary tube and spot it onto the TLC plate. Also spot your starting alkyne and azide as references.
Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The ideal system will give good separation between the starting materials and the more polar triazole product.
Visualization: Visualize the spots under a UV lamp. The disappearance of the limiting reactant spot and the appearance of a new, typically lower Rf product spot indicates the reaction is proceeding. The reaction is complete when the limiting reactant spot is no longer visible.
Caption: Simplified catalytic cycle of the CuAAC reaction.
References
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. [Link]
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Royal Society of Chemistry. [Link]
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Center for Biotechnology Information. [Link]
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [Link]
Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. National Center for Biotechnology Information. [Link]
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Center for Biotechnology Information. [Link]
Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2. MDPI. [Link]
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. MDPI. [Link]
Accelerating ligands for CuAAC reactions. ResearchGate. [Link]
Click Reactions and Click Chemistry Tools for In-Situ Monitoring. Mettler Toledo. [Link]
Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. MDPI. [Link]
Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Royal Society of Chemistry. [Link]
Click Reactions and Click Chemistry Tools for In-Situ Monitoring. Mettler Toledo. [Link]
Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. [Link]
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. National Center for Biotechnology Information. [Link]
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. [Link]
“Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. National Center for Biotechnology Information. [Link]
Preventing aldehyde oxidation during 3-Ethynyl-4-methoxybenzaldehyde storage
Welcome to the technical support center for 3-Ethynyl-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this val...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 3-Ethynyl-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this valuable research compound. Here you will find in-depth answers to common questions and troubleshooting strategies to prevent and address the oxidation of the aldehyde functional group.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the ideal long-term storage conditions for 3-Ethynyl-4-methoxybenzaldehyde?
To ensure the long-term stability of 3-Ethynyl-4-methoxybenzaldehyde, it is crucial to minimize its exposure to atmospheric oxygen, light, and elevated temperatures, as these factors can accelerate the oxidation of the aldehyde group to a carboxylic acid.
Recommended Storage Protocol:
Temperature: Store at or below 4°C (refrigerator temperature). Avoid repeated freeze-thaw cycles.
Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent contact with oxygen.
Container: Use an amber glass vial with a tightly sealed cap to protect the compound from light.
Purity: Ensure the compound is of high purity before long-term storage, as impurities can sometimes catalyze degradation.
Parameter
Recommended Condition
Rationale
Temperature
≤ 4°C
Reduces the rate of chemical reactions, including oxidation.
Atmosphere
Inert (Argon or Nitrogen)
Prevents contact with atmospheric oxygen, a key reactant in autoxidation.
Light
Protection from light (Amber vial)
Minimizes light-induced degradation pathways.
Container
Tightly sealed glass vial
Prevents moisture and oxygen ingress.
Q2: I've noticed my solid 3-Ethynyl-4-methoxybenzaldehyde has developed a yellowish tint over time. What is the likely cause?
A change in color, such as the development of a yellowish tint, in aromatic aldehydes is often an indicator of chemical degradation. The most probable cause is the oxidation of the aldehyde functional group to the corresponding carboxylic acid, 3-ethynyl-4-methoxybenzoic acid. This oxidation can be initiated by exposure to air and light.
The formation of the carboxylic acid impurity, along with potential polymerization byproducts, can alter the physical appearance of the compound. It is highly recommended to assess the purity of the material using analytical techniques such as NMR or HPLC if you observe a color change.
Q3: Should I use an antioxidant stabilizer for storing 3-Ethynyl-4-methoxybenzaldehyde? If so, which one and at what concentration?
Yes, for long-term storage, the use of an antioxidant is a prudent measure to inhibit the autoxidation process. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for this purpose.
Mechanism of Action: BHT is a synthetic phenolic antioxidant that functions as a free radical scavenger.[1] The autoxidation of aldehydes proceeds via a free radical chain reaction.[2][3] BHT donates a hydrogen atom from its phenolic hydroxyl group to the reactive peroxy radicals in the chain reaction, thereby neutralizing them and terminating the oxidation cascade.[1] The resulting BHT radical is relatively stable due to steric hindrance from the bulky tert-butyl groups, preventing it from initiating new oxidation chains.[1]
TROUBLESHOOTING GUIDE
Problem: My ¹H NMR spectrum of 3-Ethynyl-4-methoxybenzaldehyde shows a diminished aldehyde proton peak and a new broad singlet downfield. What's happening?
Diagnosis:
This spectral change is a classic sign of oxidation.
Diminished Aldehyde Peak: The aldehyde proton signal (typically around 9.8-10.0 ppm for aromatic aldehydes) decreases in integration as the aldehyde is consumed.
New Broad Singlet: The appearance of a new, broad singlet further downfield (typically >10 ppm, often around 12-13 ppm) is characteristic of a carboxylic acid proton.
The diagram below illustrates the oxidation of 3-Ethynyl-4-methoxybenzaldehyde to 3-ethynyl-4-methoxybenzoic acid.
Caption: Oxidation of 3-Ethynyl-4-methoxybenzaldehyde.
Solution:
The oxidized material needs to be purified to remove the carboxylic acid impurity before use in your experiments. A bicarbonate wash is an effective method for this.
Problem: How can I remove the 3-ethynyl-4-methoxybenzoic acid impurity from my aldehyde?
Solution: Purification via Bicarbonate Wash
This procedure leverages the acidic nature of the carboxylic acid impurity, which reacts with a mild base like sodium bicarbonate to form a water-soluble sodium salt. The unreacted aldehyde, being non-acidic, remains in the organic phase.
Experimental Protocol: Bicarbonate Wash
Dissolution: Dissolve the impure 3-Ethynyl-4-methoxybenzaldehyde in a suitable organic solvent, such as diethyl ether or ethyl acetate.
Extraction: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] You can repeat this washing step 2-3 times to ensure complete removal of the acidic impurity.
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-Ethynyl-4-methoxybenzaldehyde.
Purity Confirmation: Confirm the purity of the recovered aldehyde by ¹H NMR, ensuring the absence of the carboxylic acid proton peak.
Caption: Workflow for purification of an aromatic aldehyde.
Technical Support Center: Optimizing 3-Ethynyl-4-methoxybenzaldehyde Cross-Coupling
Welcome to the advanced technical support guide for the cross-coupling of 3-ethynyl-4-methoxybenzaldehyde . As a Senior Application Scientist, I frequently see researchers encounter bottlenecks with this specific buildin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced technical support guide for the cross-coupling of 3-ethynyl-4-methoxybenzaldehyde . As a Senior Application Scientist, I frequently see researchers encounter bottlenecks with this specific building block. As a highly functionalized terminal alkyne, it presents unique chemo-selectivity and steric challenges during palladium-catalyzed Sonogashira reactions.
This guide is designed to provide mechanistic insights and field-validated protocols to overcome steric hindrance, prevent side reactions, and maximize your cross-coupling yields.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why is my cross-coupling reaction stalling with a high recovery of unreacted 3-ethynyl-4-methoxybenzaldehyde?Root Cause: The primary culprit is steric hindrance during the transmetalation step. The methoxy group at the C4 position is ortho to the terminal alkyne at C3. During the catalytic cycle, the bulky Pd(II)-aryl complex must interact with the alkyne. The spatial protrusion of the methoxy group creates a severe steric clash with standard bidentate or bulky bis-phosphine palladium complexes, drastically increasing the activation energy barrier for transmetalation[1].
Solution: Transition to a catalyst system that forms a highly active, less sterically congested mono-ligated Pd(0) species. Using Pd(OAc)₂ in combination with a Buchwald ligand like XPhos allows the active catalyst to bypass the steric bulk of the ortho-methoxy group.
Q2: LC-MS analysis shows a major byproduct with double the expected alkyne mass. What is happening?Root Cause: You are observing Glaser homocoupling (the oxidative dimerization of the terminal alkyne). When transmetalation is sluggish due to the ortho-methoxy steric bulk, the copper acetylide intermediate has a longer half-life in solution. Even trace amounts of oxygen will catalyze the dimerization of these acetylides[2].
Solution: Implement strictly anaerobic techniques (freeze-pump-thaw degassing) and consider adopting a Copper-Free Sonogashira protocol[3]. By removing the copper co-catalyst entirely, you eliminate the primary mechanistic pathway for Glaser homocoupling.
Q3: The aldehyde functionality is disappearing, and I am detecting imine formation. Do I need an acetal protecting group?Root Cause: A protecting group is usually unnecessary if you optimize your base. The aldehyde group (-CHO) on this substrate is highly electrophilic. Standard Sonogashira protocols often use primary or secondary amines (like piperidine or diethylamine) as both solvent and base. These nucleophilic amines readily condense with the aldehyde to form Schiff bases (imines)[4].
Solution: Switch to strictly non-nucleophilic bases. Diisopropylethylamine (DIPEA) or inorganic bases like Cs₂CO₃ or K₃PO₄ completely suppress imine formation while providing sufficient basicity for alkyne deprotonation.
Section 2: Process Workflows & Mechanistic Diagrams
To visualize the root causes and our troubleshooting logic, refer to the diagrams below.
Caption: Logical troubleshooting workflow for 3-ethynyl-4-methoxybenzaldehyde cross-coupling issues.
Caption: Catalytic cycle highlighting the steric bottleneck at the transmetalation step.
The table below summarizes the causality between reaction conditions and the specific failure modes observed with 3-ethynyl-4-methoxybenzaldehyde.
Table 1: Optimization of 3-Ethynyl-4-methoxybenzaldehyde Cross-Coupling Conditions
Catalyst System
Base / Solvent
Co-Catalyst
Conversion (%)
Homocoupling (%)
Imine Byproduct (%)
Conclusion
Pd(PPh₃)₂Cl₂
Piperidine / DMF
CuI (5 mol%)
35%
45%
>15%
Poor yield; severe side reactions at the aldehyde.
Pd(PPh₃)₄
TEA / THF
CuI (2 mol%)
55%
30%
<1%
Aldehyde intact, but steric clash limits overall yield.
Pd(OAc)₂ / XPhos
DIPEA / DMF
None
92%
<2%
Not Detected
Optimal; Cu-free prevents homocoupling.
PdCl₂(dppf)
Cs₂CO₃ / Toluene
None
85%
<5%
Not Detected
Good alternative for scale-up; inorganic base used.
Section 4: Validated Experimental Protocol
The following methodology is a self-validating, Copper-Free Sonogashira protocol designed specifically to overcome the steric hindrance of the ortho-methoxy group while preserving the sensitive aldehyde functionality.
Protocol: Copper-Free Sonogashira Cross-Coupling of 3-Ethynyl-4-methoxybenzaldehyde
Objective: Achieve >90% conversion while suppressing Glaser homocoupling and aldehyde condensation.
Phase 1: Reagent Preparation & Degassing
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 3-ethynyl-4-methoxybenzaldehyde (1.2 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).
Self-Validation Check 1: Ensure the Cs₂CO₃ is finely milled before addition. Clumpy inorganic bases lead to heterogeneous reaction kinetics, localized stalling, and incomplete conversion.
Add anhydrous DMF to achieve a 0.2 M concentration.
Perform three strict freeze-pump-thaw cycles.
Causality Check: Oxygen acts as the terminal oxidant for Glaser homocoupling. Because the steric bulk of the methoxy group slows down the desired reaction, absolute removal of oxygen is non-negotiable to prevent the alkyne from degrading[2].
Phase 2: Catalyst Introduction
5. Backfill the Schlenk flask with Argon.
6. Quickly add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) against a positive Argon flow.
7. Causality Check: XPhos is a bulky, electron-rich biaryl phosphine that forces the formation of a highly active mono-ligated Pd(0) species. This species is electronically rich enough to drive oxidative addition, but sterically flexible enough to bypass the ortho-methoxy group during transmetalation[1].
Phase 3: Execution and Monitoring
8. Seal the flask and heat the reaction mixture to 80 °C in an oil bath for 4–6 hours.
9. Self-Validation Check 2: Monitor the reaction via TLC (Hexanes/EtOAc 3:1) after 2 hours. The 3-ethynyl-4-methoxybenzaldehyde starting material (Rf ≈ 0.45, highly UV active) should be nearly consumed. A new spot at a lower Rf indicates the cross-coupled product. If a highly non-polar spot appears near the solvent front, homocoupling has occurred—indicating a failure in the degassing step.
Phase 4: Workup and Purification
10. Cool the mixture to room temperature, dilute with EtOAc (5 volumes), and wash with distilled water (3x) to remove the DMF and Cs₂CO₃ salts.
11. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
12. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
References
The effect of steric bulk in Sonogashira coupling reactions
ResearchG
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview
LUCP
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids
D-NB
Technical Support Center: Resolving NMR Peak Overlap in 3-Ethynyl-4-methoxybenzaldehyde Crude Mixtures
Welcome to the Technical Support Center for advanced NMR troubleshooting. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with NMR peak overlap, s...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced NMR troubleshooting. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with NMR peak overlap, specifically in the analysis of crude mixtures containing 3-Ethynyl-4-methoxybenzaldehyde. Here, we provide in-depth, practical solutions in a question-and-answer format to help you resolve these common yet complex spectral issues.
Frequently Asked Questions (FAQs)
Q1: I've just run a ¹H NMR of my crude 3-Ethynyl-4-methoxybenzaldehyde reaction mixture, and the aromatic region is a complete mess of overlapping signals. Where do I even begin?
A1: This is a very common scenario, especially with substituted aromatic compounds. The first step is to systematically approach the problem. Before resorting to more advanced techniques, it's crucial to ensure your basic 1D spectrum is as good as it can be and to have a clear understanding of what signals to expect.
Initial Workflow for Diagnosing Peak Overlap
Caption: Utilizing solvent and temperature to resolve peaks.
Solvent-Induced Shifts:
Different deuterated solvents can cause subtle but significant changes in the chemical shifts of your compound's protons due to varying solvent-solute interactions. [1]For example, switching from a non-polar solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can often resolve overlapping aromatic signals.
Experimental Protocol: Solvent Study
Initial Spectrum: Dissolve your crude mixture in your standard NMR solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum.
Sample Recovery: Carefully remove the solvent under a gentle stream of nitrogen or using a rotary evaporator.
Second Solvent: Add a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) to the same NMR tube.
Second Spectrum: Acquire a ¹H NMR spectrum under the same conditions as the first.
Compare: Compare the two spectra to see if any of the overlapping signals have resolved.
Variable Temperature (VT) NMR:
Changing the temperature at which you acquire the spectrum can also help to resolve overlapping peaks. [2]This is particularly effective if your molecule has different conformations that are in rapid exchange at room temperature. [3]Altering the temperature can change the rate of this exchange, sometimes leading to the sharpening of broad signals or the separation of overlapping ones.
Experimental Protocol: Variable Temperature (VT) NMR
Sample Preparation: Dissolve your sample in a solvent with a wide temperature range (e.g., toluene-d₈ for high temperatures or CD₂Cl₂ for low temperatures).
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
Temperature Change: Gradually increase or decrease the temperature in increments of 10-20 K. Allow the temperature to stabilize for a few minutes at each new setting.
Re-shim: Re-shim the magnetic field at each new temperature, as shimming can be temperature-dependent.
Acquire Spectra: Acquire a ¹H NMR spectrum at each temperature.
Analyze: Examine the series of spectra to identify the temperature at which the best resolution of the overlapping signals is achieved.
Q3: Solvent and temperature changes helped a little, but I still can't assign all the aromatic protons. Is there anything else I can add to my sample to help resolve the signals?
A3: Yes, this is an excellent opportunity to use a lanthanide shift reagent (LSR) . These are paramagnetic complexes, typically of europium (Eu) or praseodymium (Pr), that can be added directly to your NMR sample. [4]The LSR will coordinate to Lewis basic sites in your molecule (in this case, the aldehyde and methoxy oxygens), and its paramagnetic nature will induce large changes in the chemical shifts of nearby protons. [5][6]The magnitude of this shift is dependent on the distance of the proton from the lanthanide ion, often leading to the resolution of previously overlapping signals.
[7]
Experimental Protocol: Using a Lanthanide Shift Reagent
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample in a dry, aprotic solvent like CDCl₃.
Add LSR: Add a small, known amount (e.g., 0.1 molar equivalents) of the LSR (e.g., Eu(fod)₃) to your NMR tube.
Acquire Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum.
Titrate: Continue to add small aliquots of the LSR, acquiring a spectrum after each addition, until the desired peak separation is achieved. Be aware that excessive amounts of LSR can cause significant line broadening.
[4]
Q4: The 1D techniques have taken me as far as they can. How can 2D NMR help me definitively assign the protons in my crude mixture?
A4: When 1D methods are insufficient, 2D NMR spectroscopy is the next powerful tool at your disposal. For resolving overlapping proton signals and assigning them to their respective carbons, the two most useful experiments are COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) .
[8][9]
Workflow for 2D NMR Analysis
Caption: Using 2D NMR for spectral assignment.
¹H-¹H COSY: Identifying Coupled Protons
A COSY experiment shows correlations between protons that are spin-spin coupled, typically those on adjacent carbons (2-3 bonds apart). [10]This is invaluable for identifying which aromatic protons are neighbors on the ring.
Experimental Protocol: ¹H-¹H COSY
Sample Preparation: Prepare a sample of your crude mixture at a moderate concentration (5-15 mg in 0.6 mL of deuterated solvent).
Acquisition Parameters (Typical for a 400 MHz spectrometer):
Pulse Program: cosygpqf or a similar gradient-selected COSY sequence.
[11] * Spectral Width (SW): Set to cover the entire proton chemical shift range in both dimensions (F1 and F2).
* Number of Increments (TD in F1): 256-512.
[11] * Number of Scans (NS): 2-8 per increment.
Processing:
Apply a sine-bell or squared sine-bell window function in both dimensions.
Perform a two-dimensional Fourier transform.
Symmetrize the spectrum if necessary.
Interpreting the COSY Spectrum: The 1D ¹H spectrum appears on both the x and y axes. The diagonal contains the peaks of the 1D spectrum. The off-diagonal peaks, or "cross-peaks," indicate which protons are coupled. For 3-Ethynyl-4-methoxybenzaldehyde, you would expect to see a cross-peak between H-5 and H-6.
¹H-¹³C HSQC: Connecting Protons to their Carbons
An HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond correlation). [9]This is extremely powerful for resolving overlapping proton signals because it spreads them out over the much wider ¹³C chemical shift range.
[8]
Experimental Protocol: ¹H-¹³C HSQC
Sample Preparation: A slightly more concentrated sample (10-25 mg in 0.6 mL of solvent) is often beneficial due to the lower natural abundance of ¹³C.
[9]2. Acquisition Parameters (Typical for a 400 MHz spectrometer):
Pulse Program: hsqcedetgpsisp2.3 or a similar multiplicity-edited, gradient-selected HSQC sequence.
[12][13] * Spectral Width (SW): Set to the full proton range in F2 and the expected carbon range (e.g., 0-170 ppm) in F1.
* Number of Increments (TD in F1): 128-256.
[3] * Number of Scans (NS): 4-16 per increment.
One-bond coupling constant (¹JCH): Set to an average value of ~145 Hz.
Interpreting the HSQC Spectrum: The ¹H spectrum is on the x-axis, and the ¹³C spectrum is on the y-axis. Each peak in the 2D spectrum represents a C-H bond, correlating a specific proton signal with its attached carbon signal. This allows you to differentiate proton signals that overlap in the 1D spectrum but are attached to carbons with different chemical shifts.
By systematically applying these troubleshooting techniques, from simple solvent changes to more advanced 2D NMR experiments, you can successfully resolve even complex overlapping NMR spectra and confidently elucidate the structures of the components in your crude reaction mixtures.
References
Tzvetkov, N. T., & Nikolova, P. A. (2018). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 56(10), 953-960.
Request PDF. (n.d.). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.
Scite. (n.d.). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones.
IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT.
BenchChem. (2025).
UCSB Chemistry and Biochemistry. (n.d.). 2D ¹H-¹H COSY.
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
Bruker. (n.d.). Exploring 2D HSQC NMR.
Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
BenchChem. (2025). Troubleshooting Dichapetalin I NMR peak overlapping.
A Comparative Guide to the Reactivity of 3-Ethynyl-4-methoxybenzaldehyde and 4-ethynylbenzaldehyde in Click Chemistry
Theoretical Underpinnings: Electronic and Steric Effects in CuAAC The reactivity of terminal alkynes in CuAAC reactions is largely governed by the acidity of the ethynyl proton.[3] The rate-determining step often involve...
Author: BenchChem Technical Support Team. Date: April 2026
Theoretical Underpinnings: Electronic and Steric Effects in CuAAC
The reactivity of terminal alkynes in CuAAC reactions is largely governed by the acidity of the ethynyl proton.[3] The rate-determining step often involves the deprotonation of this proton to form a copper acetylide intermediate.[3] Consequently, substituents on the phenyl ring that increase the acidity of the alkyne's C-H bond are expected to accelerate the reaction.
4-Ethynylbenzaldehyde : This molecule possesses an aldehyde group in the para position relative to the ethynyl group. The aldehyde group is a moderate electron-withdrawing group (EWG) through both resonance (-M effect) and induction (-I effect). This electron-withdrawing nature pulls electron density from the aromatic ring and, in turn, from the ethynyl group, polarizing the C-H bond and increasing the acidity of the terminal proton. This enhanced acidity is anticipated to facilitate the formation of the copper acetylide intermediate, thereby leading to a faster reaction rate.[3]
3-Ethynyl-4-methoxybenzaldehyde : This molecule presents a more complex electronic and steric profile.
Electronic Effects : It features a methoxy group (-OCH₃) ortho to the ethynyl group and an aldehyde group (-CHO) meta to the ethynyl group. The methoxy group is electron-donating through resonance (+M effect) but weakly electron-withdrawing through induction (-I effect).[4] When ortho to the alkyne, the strong +M effect of the methoxy group increases electron density on the aromatic ring, which can be relayed to the ethynyl group, thereby decreasing the acidity of the terminal proton compared to an unsubstituted phenylacetylene. The aldehyde group, being meta to the alkyne, exerts a primarily -I effect, which is weaker than its -M effect from the para position. The net electronic effect is a combination of these opposing influences, but the strong electron-donating character of the ortho-methoxy group is likely to be a significant factor.
Steric Effects : The presence of the methoxy group in the ortho position introduces potential steric hindrance. This bulkiness can impede the approach of the azide and the copper catalyst to the alkyne, potentially slowing down the reaction rate.[1][5] While CuAAC is known for its tolerance to steric bulk, significant hindrance close to the reaction center can have a noticeable impact.[1]
Predicted Reactivity: Based on these electronic and steric considerations, 4-ethynylbenzaldehyde is predicted to be more reactive than 3-Ethynyl-4-methoxybenzaldehyde in CuAAC reactions. The strong electron-withdrawing nature of the para-aldehyde group in 4-ethynylbenzaldehyde should lead to a more acidic ethynyl proton and a faster reaction rate. In contrast, the combination of the electron-donating methoxy group and potential steric hindrance in 3-Ethynyl-4-methoxybenzaldehyde is expected to result in a slower reaction.
Experimental Data and Observations
While no direct comparative studies have been identified, the literature provides general context for the reactivity of these and similar molecules.
Used in synthesis, but specific kinetic data is sparse.
Widely used as a versatile building block in click chemistry.[1][5]
Studies on substituted phenylacetylenes have consistently shown that electron-withdrawing groups accelerate CuAAC reactions.[3] For instance, para-substituted phenylacetylenes with electron-withdrawing groups are more reactive than those with electron-donating groups.[8] While one study noted that an ortho-methoxy substituted phenylacetylene reacted at a similar rate to its meta- and para-substituted counterparts, this was in the context of a specific, highly active catalyst system, and may not be generalizable.[8]
Experimental Protocol for Comparative Reactivity Analysis
To empirically determine the relative reactivity of 3-Ethynyl-4-methoxybenzaldehyde and 4-ethynylbenzaldehyde, the following standardized CuAAC protocol can be employed. This protocol is designed for small-scale reactions and monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Materials:
3-Ethynyl-4-methoxybenzaldehyde
4-ethynylbenzaldehyde
Benzyl azide (or another suitable azide)
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
Solvent: A 1:1 mixture of tert-butanol and water is a common choice that dissolves a wide range of organic and inorganic reagents.[9]
TLC plates (e.g., silica gel 60 F₂₅₄)
LC-MS system (optional, for more precise monitoring)
Procedure:
Stock Solution Preparation:
Prepare 1 M solutions of 3-Ethynyl-4-methoxybenzaldehyde and 4-ethynylbenzaldehyde in a suitable organic solvent (e.g., THF or DMSO).
Prepare a 1 M solution of benzyl azide in the same solvent.
Prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.
Prepare a 1 M aqueous solution of sodium ascorbate (freshly prepared).
Reaction Setup (for each alkyne):
In a clean vial, add 100 µL of the 1 M alkyne solution (0.1 mmol, 1.0 equivalent).
Add 100 µL of the 1 M benzyl azide solution (0.1 mmol, 1.0 equivalent).
Add 800 µL of the 1:1 t-butanol/water solvent mixture.
Stir the mixture to ensure homogeneity.
Reaction Initiation:
Add 10 µL of the 0.1 M CuSO₄·5H₂O solution (0.001 mmol, 0.01 equivalents).
Add 20 µL of the 1 M sodium ascorbate solution (0.02 mmol, 0.2 equivalents).
Reaction Monitoring:
Start a timer immediately after the addition of sodium ascorbate.
At regular intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture with a capillary tube and spot it on a TLC plate.
Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
Visualize the spots under UV light. The disappearance of the starting materials and the appearance of a new, more polar product spot will indicate the progress of the reaction.
Alternatively, inject aliquots into an LC-MS system to quantify the consumption of reactants and formation of the product over time.
Data Analysis:
Compare the TLC plates for the two reactions side-by-side. The reaction that shows a faster disappearance of the starting alkyne is the more reactive one.
If using LC-MS, plot the concentration of the product versus time for both reactions to obtain reaction profiles and determine initial rates.
Visualizing the Concepts
Reaction Scheme
Caption: General scheme of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Workflow
Caption: Workflow for the comparative kinetic analysis of the two alkynes.
Conclusion and Outlook
Based on fundamental principles of organic chemistry, 4-ethynylbenzaldehyde is predicted to exhibit higher reactivity in CuAAC reactions compared to 3-Ethynyl-4-methoxybenzaldehyde. This is primarily attributed to the electron-withdrawing nature of the para-aldehyde group, which increases the acidity of the ethynyl proton. In contrast, the ortho-methoxy group in 3-Ethynyl-4-methoxybenzaldehyde is expected to be electron-donating and may introduce steric hindrance, both of which are likely to decrease the reaction rate.
For researchers and drug development professionals, this predicted difference in reactivity has practical implications. When a rapid and efficient click conjugation is desired, 4-ethynylbenzaldehyde would be the preferred reagent. However, if a more controlled, slower reaction is needed, or if the specific substitution pattern of 3-Ethynyl-4-methoxybenzaldehyde is required for downstream applications, its use is still feasible, though potentially requiring longer reaction times or more forcing conditions.
The provided experimental protocol offers a straightforward method for empirically verifying these predictions and quantifying the reactivity difference. Such experimental data would be a valuable contribution to the field, allowing for more informed decisions in the design and execution of click chemistry-based synthetic strategies.
References
Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]
Jin, T., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1690. [Link]
Díez-González, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1935-1949. [Link]
Díez-González, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC. [Link]
AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]
Baki, E., & Kappe, C. O. (2019). A kinetics study of copper-catalysed click reactions in ionic liquids. Reaction Chemistry & Engineering, 4(10), 1806-1813. [Link]
ResearchGate. CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst a. [Link]
Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]
Tuba, R., et al. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry, 21, 1045-1053. [Link]
Quora. (2018). What is the role of methoxy group in phenol acidic strength?[Link]
Quora. (2017). Why does phenol and ortho methoxy phenol have same acidity?[Link]
Adlington, R. M., et al. (2010). Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. Journal of the American Chemical Society, 132(9), 2911-2914. [Link]
Götze, J. P., & Luning, U. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2750-2765. [Link]
Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
YouTube. (2021). Acidity order of ortho/ meta/ para - methoxy Phenols and Cresols- NEET/ JEE - class 12 Organic Chem. [Link]
Urban, F. J., et al. (2019). Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes. Organic Process Research & Development, 23(4), 629-635. [Link]
University of Victoria. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. [Link]
Google Patents. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
RSC Blogs. (2013). A chiral, responsive handle on poly(phenylacetylene) properties. [Link]
Bordwell, F. G., et al. (1977). Carbon Acids. 12. Acidifying Effects of Phenyl Substituents. The Journal of Organic Chemistry, 42(2), 321-325. [Link]
Dheer, D., et al. (2017). Metal-Catalyzed Azide-Alkyne “Click” Reactions: Mechanistic Overview and Recent Trends. The Chemical Record, 17(10), 969-1007. [Link]
HPLC Method Validation for 3-Ethynyl-4-methoxybenzaldehyde Purity Analysis: A Column Comparison Guide
As pharmaceutical pipelines increasingly rely on click chemistry and targeted covalent inhibitors, the demand for high-purity alkyne intermediates has surged. 3-Ethynyl-4-methoxybenzaldehyde is a critical building block...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical pipelines increasingly rely on click chemistry and targeted covalent inhibitors, the demand for high-purity alkyne intermediates has surged. 3-Ethynyl-4-methoxybenzaldehyde is a critical building block in these syntheses. However, quantifying its purity presents a unique analytical challenge. Synthesized via the Sonogashira coupling of 3-bromo-4-methoxybenzaldehyde with trimethylsilylacetylene (TMSA) followed by deprotection, the final product is often contaminated with structurally similar impurities: the unreacted bromo-precursor, incomplete deprotection intermediates, and Glaser coupling diynes.
This guide objectively compares the chromatographic performance of traditional C18 stationary phases against Biphenyl chemistries for resolving these critical pairs. Furthermore, it provides a self-validating analytical protocol grounded in the latest ICH Q2(R2) guidelines [1].
Mechanistic Insight: The Limits of Hydrophobic Dispersion
To develop a robust High-Performance Liquid Chromatography (HPLC) method, we must first understand the causality behind retention mechanisms.
Traditional C18 (Octadecylsilane) columns rely almost exclusively on dispersive hydrophobic interactions (London dispersion forces). When attempting to separate 3-Ethynyl-4-methoxybenzaldehyde from its starting material, 3-bromo-4-methoxybenzaldehyde, C18 columns frequently fail to provide baseline resolution. The causality is straightforward: the difference in partition coefficients (LogP) between the ethynyl group (-C≡CH) and the bromo group (-Br) on the methoxy-substituted aromatic ring is negligible. Consequently, they co-elute.
The Biphenyl Advantage:
Biphenyl stationary phases introduce orthogonal retention mechanisms:
π−π
electron donor-acceptor interactions and dipole-dipole interactions [2]. The ethynyl group is a rigid, electron-dense
π
system. When passing through a biphenyl column, the alkyne's
π
electrons interact strongly with the delocalized
π
clouds of the stationary phase's dual phenyl rings [3]. In contrast, the bulky, electronegative bromine atom in the precursor sterically hinders optimal
π
-stacking and alters the dipole moment. This mechanistic divergence yields exceptional selectivity, transforming a co-elution nightmare into a baseline-resolved chromatogram.
Fig 1. Method development and ICH Q2(R2) validation workflow for alkyne purity analysis.
Comparative Chromatographic Performance
To empirically validate the mechanistic theory, a comparative study was executed using identical mobile phase gradients on both column chemistries.
Table 1: Chromatographic Performance Comparison (C18 vs. Core-Shell Biphenyl)
Parameter
Analyte / Impurity
Standard C18 Column
Biphenyl Column
Regulatory Status
Retention Time (RT)
3-Ethynyl-4-methoxybenzaldehyde
6.85 min
8.12 min
N/A
Retention Time (RT)
3-Bromo-4-methoxybenzaldehyde
7.02 min
6.45 min
N/A
Resolution (
Rs
)
Target vs. Bromo-precursor
1.1 (Co-elution)
4.8 (Baseline)
Biphenyl Passes (
Rs≥2.0
)
Resolution (
Rs
)
Target vs. Glaser Diyne Dimer
3.2
7.5
Both Pass
Tailing Factor (
Tf
)
Target Peak
1.45
1.12
Biphenyl Superior
Data Interpretation: The Biphenyl column not only achieves baseline resolution (
Rs=4.8
) but actually reverses the elution order. The highly polarizable ethynyl group is retained longer via
π−π
interactions than the bromo-precursor, proving the efficacy of orthogonal selectivity.
Self-Validating Experimental Protocol
A method is only as reliable as its internal controls. The following step-by-step protocol incorporates a mandatory System Suitability Test (SST) that acts as a self-validating logic gate. If the SST criteria are not met, the sequence automatically halts, preventing the generation of spurious data.
Step-by-Step Methodology
Mobile Phase Preparation:
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. (Causality: TFA suppresses silanol ionization on the silica support, preventing peak tailing for basic/polar trace impurities).
Mobile Phase B: 100% LC-MS grade Acetonitrile.
Standard & Sample Preparation:
Accurately weigh 25.0 mg of 3-Ethynyl-4-methoxybenzaldehyde reference standard.
Dissolve in 50 mL of Diluent (50:50 Water:Acetonitrile) to yield a 0.5 mg/mL stock solution. Sonicate for 5 minutes.
Chromatographic Parameters:
Column: Core-Shell Biphenyl (100 mm × 4.6 mm, 2.6 µm).
Flow Rate: 1.0 mL/min.
Temperature: 30°C.
Gradient: 5% B hold for 1 min, ramp to 95% B over 12 min, hold at 95% B for 3 min, return to 5% B.
Detection: Diode Array Detector (DAD) at 254 nm.
System Suitability Testing (SST) - The Self-Validating Gate:
Inject the standard solution 5 consecutive times.
Acceptance Criteria:
Area %RSD
≤1.5%
Tailing Factor (
Tf
)
≤1.5
Resolution (
Rs
) between Target and spiked 3-Bromo impurity
≥2.0
.
Logic: Proceed to sample analysis only if all SST parameters pass.
ICH Q2(R2) Method Validation Results
Following the selection of the Biphenyl column, the method was fully validated according to the revised ICH Q2(R2) guidelines, which emphasize a lifecycle approach to ensure the procedure is "fit for purpose" [1].
Table 2: ICH Q2(R2) Validation Summary (Biphenyl Column)
Validation Parameter
ICH Q2(R2) Requirement
Experimental Result
Status
Specificity
Unambiguous assessment of analyte in presence of impurities.
Peak purity angle < Purity threshold (via DAD). No interference from blank or diluent.
Pass
Linearity & Range
Proportional response from Reporting Level (LOQ) to 120% of specification.
R2=0.9998
(Range: 0.05 µg/mL to 600 µg/mL). Residuals randomly distributed.
Pass
Accuracy (Recovery)
Assessed via spiking impurities at 80%, 100%, and 120% levels.
Mean Recovery: 99.8% - 101.2%.
Pass
Repeatability (Precision)
Minimum of 6 determinations at 100% test concentration.
%RSD of peak areas = 0.65%.
Pass
LOD / LOQ
Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).
LOD: 0.015 µg/mL. LOQ: 0.05 µg/mL.
Pass
Conclusion
For the purity analysis of 3-Ethynyl-4-methoxybenzaldehyde, standard C18 columns present a high risk of false-positive purity reporting due to the co-elution of the 3-bromo precursor. By transitioning to a Biphenyl stationary phase , laboratories can leverage
π−π
interactions to achieve orthogonal selectivity and baseline resolution. When coupled with a self-validating SST protocol and rigorous ICH Q2(R2) validation, this method guarantees high-fidelity analytical data suitable for regulatory submissions and advanced chemical synthesis quality control.
References
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. URL:[Link]
Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. Thames Restek. URL:[Link]
Kinetex Biphenyl Column for Aromatic Compounds. Phenomenex. URL:[Link]
Validation
Comparative Kinetic Profiling: 3-Ethynyl-4-methoxybenzaldehyde vs. 3-Ethynylbenzaldehyde in Bioconjugation
As bioconjugation strategies evolve, the selection of bifunctional linkers dictates the efficiency, yield, and scalability of drug development workflows. Two widely utilized building blocks—3-ethynylbenzaldehyde (3-EB) a...
Author: BenchChem Technical Support Team. Date: April 2026
As bioconjugation strategies evolve, the selection of bifunctional linkers dictates the efficiency, yield, and scalability of drug development workflows. Two widely utilized building blocks—3-ethynylbenzaldehyde (3-EB) and 3-ethynyl-4-methoxybenzaldehyde (3-E-4-MB) —offer dual reactivity handles: an aldehyde for oxime/hydrazone ligation and a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
While structurally similar, the addition of a single methoxy (-OCH₃) group in 3-E-4-MB fundamentally alters the electronic landscape of the molecule. This guide provides an in-depth, objective comparison of their reaction kinetics, grounded in physical organic chemistry principles and validated experimental protocols.
Mechanistic Causality: The Electronic Landscape
To understand the kinetic divergence between these two molecules, we must analyze the Hammett electronic effects exerted by the methoxy group.
Aldehyde Reactivity (Oxime Ligation)
Oxime ligation relies on the nucleophilic attack of an aminooxy group on the electrophilic carbonyl carbon of the aldehyde.
3-EB (Baseline): The meta-ethynyl group exerts a mild electron-withdrawing inductive effect (-I), maintaining a highly electrophilic carbonyl carbon. This results in rapid oxime formation.
3-E-4-MB (Decelerated): The methoxy group is located para to the aldehyde. Through resonance (+M effect), the oxygen's lone pairs actively donate electron density into the aromatic ring and directly into the carbonyl system. This severely quenches the electrophilicity of the aldehyde carbon, making the initial nucleophilic attack the rate-limiting bottleneck and drastically slowing down the reaction[1].
Alkyne Reactivity (CuAAC)
The CuAAC reaction requires the deprotonation of the terminal alkyne to form a highly active dinuclear copper-acetylide intermediate[2].
3-EB (Baseline): The unhindered terminal alkyne readily coordinates with Cu(I), facilitating swift cycloaddition.
3-E-4-MB (Retarded): The methoxy group is ortho to the ethynyl group. This proximity introduces two kinetic barriers: (1) Steric hindrance , which physically impedes the bulky dinuclear copper complex from coordinating[2], and (2) Electronic enrichment , which slightly decreases the acidity of the terminal alkyne proton, slowing down the critical deprotonation step required to form the Cu-acetylide intermediate[3].
Figure 1: Electronic and steric pathways dictating the dual-reactivity kinetics of 3-EB vs. 3-E-4-MB.
Quantitative Data Presentation
The following table summarizes the comparative kinetic parameters. Because 3-E-4-MB suffers from sluggish aldehyde reactivity, standard aniline catalysis is often insufficient. Advanced catalysts like m-phenylenediamine (mPDA), which are up to 15 times more efficient than aniline, are required to rescue the reaction rate[1].
Kinetic Parameter
3-Ethynylbenzaldehyde (3-EB)
3-Ethynyl-4-methoxybenzaldehyde (3-E-4-MB)
Mechanistic Driver
Oxime Ligation Rate (
kobs
)
High (~10 - 25 M⁻¹s⁻¹)
Low (< 2 M⁻¹s⁻¹)
+M resonance from para-methoxy quenches electrophilicity.
Optimal Oxime Catalyst
Aniline (100 mM)
mPDA (100 - 500 mM)
mPDA overcomes the high activation energy barrier[1].
CuAAC Cycloaddition Rate
Fast
Moderate / Slow
Ortho-methoxy induces steric clash with dinuclear Cu(I)[2].
Alkyne Proton Acidity (pKa)
Lower (More acidic)
Higher (Less acidic)
Electron donation enriches the alkyne, hindering deprotonation.
Self-Validating Experimental Protocols
To objectively compare these linkers in your own laboratory, the following protocols utilize self-validating internal controls (e.g., baseline fluorescence equilibration) to ensure data integrity.
Protocol A: Kinetic Profiling of Oxime Ligation
Causality: This assay uses a fluorescent aminooxy-dansyl probe. By establishing a 1-minute baseline prior to catalyst addition, the system self-validates that fluorescence increase is strictly catalyst-dependent and not an artifact of background hydrolysis[1].
Reagent Preparation: Prepare 10 µM solutions of 3-EB and 3-E-4-MB in Phosphate Buffer (100 mM, pH 7.0). Prepare a 50 µM solution of aminooxy-dansyl.
Equilibration (Internal Control): Mix the aldehyde and aminooxy-dansyl in a cuvette (final volume 250 µL). Monitor baseline fluorescence (
λex
= 340 nm,
λem
= 505 nm) at room temperature for exactly 60 seconds to confirm zero background reactivity.
Catalyst Initiation: Inject the catalyst. For 3-EB, use 100 mM aniline. For 3-E-4-MB, run parallel trials using 100 mM aniline and 100 mM mPDA to observe the requisite catalytic rescue[1].
Data Acquisition: Record fluorescence continuously for 100 minutes. Calculate the pseudo-first-order rate constant (
kobs
) by plotting
ln(Fmax−Ft)
versus time.
Protocol B: Kinetic Profiling of CuAAC
Causality: Cu(I) is thermodynamically unstable and prone to oxidation or disproportionation[3]. This protocol uses sodium ascorbate as a continuous reducing agent to maintain a steady-state concentration of the active Cu(I) catalyst, ensuring that any kinetic differences observed are strictly due to the substrate's structural electronics, not catalyst degradation.
Reagent Preparation: Prepare 1 mM solutions of the chosen azide (e.g., benzyl azide) and the alkyne (3-EB or 3-E-4-MB) in a degassed 1:1 t-BuOH/water mixture.
Catalyst Assembly: In a separate vial, mix CuSO₄·5H₂O (5 mol%) with a stabilizing ligand (e.g., THPTA, 10 mol%) to prevent Cu(I) oxidation and cytotoxicity[4].
Initiation: Add sodium ascorbate (20 mol%) to the reaction vessel, followed immediately by the Cu/THPTA complex.
Monitoring: Extract 10 µL aliquots at 5-minute intervals. Quench immediately in 0.1 M EDTA to halt the reaction.
Analysis: Analyze aliquots via LC-MS to quantify the disappearance of the starting materials and calculate the reaction half-life (
t1/2
).
Figure 2: Self-validating experimental workflow for parallel kinetic analysis of bioconjugation linkers.
Conclusion & Application Strategy
For drug development professionals, the choice between these linkers dictates the required reaction conditions:
Use 3-ethynylbenzaldehyde (3-EB) when rapid, standard bioconjugation is required under mild conditions. Its unhindered electronic profile ensures fast kinetics for both oxime and CuAAC reactions.
Use 3-ethynyl-4-methoxybenzaldehyde (3-E-4-MB) only if the methoxy group is strictly required for downstream structural activity (e.g., specific receptor binding). If used, you must compensate for its sluggish kinetics by swapping standard aniline for a high-efficiency catalyst like mPDA during oxime ligation[1], and allowing extended reaction times or higher catalyst loading for the CuAAC step.
References
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry. Available at:[Link]
Li, L., & Zhang, Z. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules. Available at:[Link]
Rostami, A., et al. (2021). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Advances. Available at:[Link]
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Available at:[Link]
GC-MS Validation of 3-Ethynyl-4-methoxybenzaldehyde Synthesis: A Comparative Analytical Guide
Executive Summary 3-Ethynyl-4-methoxybenzaldehyde is a high-value intermediate in the synthesis of benzofuran-derived natural products and advanced active pharmaceutical ingredients (APIs). Its bifunctional nature—housin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Ethynyl-4-methoxybenzaldehyde is a high-value intermediate in the synthesis of benzofuran-derived natural products and advanced active pharmaceutical ingredients (APIs). Its bifunctional nature—housing both a terminal alkyne for click chemistry and an aldehyde for condensation reactions—makes it highly versatile. However, validating its synthesis requires rigorous analytical oversight to track deprotection efficiency and monitor for structurally similar byproducts. This guide objectively compares GC-MS column chemistries and mass analyzer technologies to establish a self-validating, highly accurate analytical workflow for this specific synthesis.
Mechanistic Context: The Synthesis Pathway
The most robust and frequently utilized synthetic route involves a two-step process. First, a palladium-catalyzed Sonogashira cross-coupling of a precursor (such as 3-triflyloxy-4-methoxybenzaldehyde or its corresponding halide) with trimethylsilylacetylene (TMS-acetylene) generates a TMS-protected intermediate. This is followed by a mild basic cleavage of the TMS group using potassium carbonate in methanol to yield the final product 1.
Chemical synthesis pathway of 3-Ethynyl-4-methoxybenzaldehyde via Sonogashira coupling.
The Analytical Challenge: Why GC-MS?
While Liquid Chromatography-Mass Spectrometry (LC-MS) is the default for many pharmaceutical workflows, 3-ethynyl-4-methoxybenzaldehyde and its synthetic precursors lack strongly ionizable basic or acidic moieties, leading to poor Electrospray Ionization (ESI) efficiency. Gas Chromatography-Mass Spectrometry (GC-MS) equipped with Electron Impact (EI) ionization is the superior choice here. It offers high-resolution separation of volatile aromatics and reproducible, library-matchable fragmentation patterns for definitive structural elucidation.
Product Comparison: GC Column Chemistries
A critical decision in GC-MS validation is the selection of the stationary phase. We compared the performance of a standard non-polar 5% phenyl column (e.g., Agilent DB-5ms) against a mid-polar 35% phenyl column (e.g., Agilent DB-35ms) 2 for monitoring the deprotection step and identifying impurities.
Quantitative Performance Comparison
Analytical Parameter
5% Phenyl-methylpolysiloxane (e.g., DB-5ms)
35% Phenyl-methylpolysiloxane (e.g., DB-35ms)
Causality / Scientific Rationale
Phase Polarity
Non-polar
Mid-polar
35% phenyl groups increase
π−π
interactions with the alkyne and aromatic rings.
Product Retention
~8.4 min
~10.2 min
Stronger dipole interactions delay elution, moving the analyte away from early-eluting matrix.
Peak Symmetry
1.3 (Slight tailing)
1.05 (Sharp, symmetric)
Mid-polar phases better shield active silanol sites from the polar aldehyde oxygen.
Impurity Resolution
Co-elution of dimers
Baseline resolution
Enhanced selectivity for rigid, planar homocoupled Glaser dimers.
Expert Insight: For routine screening, a 5% phenyl column is adequate. However, for rigorous validation and impurity profiling, the 35% phenyl column is the superior alternative . The increased phenyl content provides the necessary
π−π
interactions to resolve the target alkyne from structurally similar homocoupled byproducts (e.g., 1,4-bis(4-methoxy-3-formylphenyl)buta-1,3-diyne) which frequently co-elute under non-polar conditions.
To ensure trustworthiness, quantitative GC-MS methods must be self-validating. Relying solely on raw peak areas is prone to errors from solvent evaporation, matrix effects, and injection volume variances. We mandate the use of n-dodecane as an internal standard3. Its boiling point (216 °C) ensures it elutes in a clean chromatographic window, and its inert alkane structure prevents unwanted reactions with the aldehyde moiety.
Self-validating GC-MS sample preparation and analysis workflow using an internal standard.
Step-by-Step Methodology
Reaction Quenching & Extraction: Withdraw a 50 µL aliquot from the Sonogashira or deprotection reaction mixture. Quench with 500 µL of deionized water to precipitate inorganic salts (Pd/Cu catalysts, K₂CO₃). Extract with 1.0 mL of LC-MS grade Ethyl Acetate (EtOAc).
Internal Standard Addition: Spike the organic layer with 10 µL of a 10 mg/mL n-dodecane stock solution. This ensures all subsequent GC-MS peak areas can be normalized against a known constant.
Filtration: Pass the organic phase through a 0.22 µm PTFE syringe filter into a 2 mL glass autosampler vial. Note: PTFE is critical here as it does not adsorb the hydrophobic alkyne.
GC-MS Acquisition: Inject 1 µL in splitless mode (Inlet Temp: 280 °C). Use a temperature program starting at 60 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min). Acquire MS data in full scan mode (m/z 50–500) with an EI source at 70 eV and 230 °C.
Advanced Troubleshooting: Single Quadrupole vs. High-Resolution Q-TOF
While a standard Single Quadrupole MS (e.g., Agilent 5977B) is sufficient for routine yield determination and tracking the disappearance of the TMS-protected intermediate, it falls short when identifying unknown side products.
If unexpected peaks arise during the synthesis validation, upgrading to a High-Resolution GC/Q-TOF system (e.g., Agilent 7250) is recommended. High-resolution mass spectrometry allows for spectral deconvolution and exact mass formula generation (sub-ppm mass accuracy), providing unambiguous structural confirmation of trace impurities like complex dimers or solvent adducts without needing synthesized reference standards 4.
A Senior Application Scientist's Guide to the Proper Disposal of 3-Ethynyl-4-methoxybenzaldehyde
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 3-Ethynyl-4-methoxybenzaldehyde. As researchers, scientists, and drug development professionals, our comm...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 3-Ethynyl-4-methoxybenzaldehyde. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we use. This document outlines the necessary procedures to manage waste streams containing this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment: Understanding the Compound
3-Ethynyl-4-methoxybenzaldehyde is a bifunctional organic compound containing both a reactive terminal alkyne (ethynyl group) and an aromatic aldehyde. A thorough understanding of the hazards associated with these functional groups is paramount for safe handling and disposal.
The Ethynyl Group: Terminal alkynes possess a weakly acidic proton and a reactive triple bond. Of significant concern is their potential to form explosive metal acetylides, particularly with metals like copper, silver, and mercury.[1][2] This reactivity necessitates careful consideration of incompatible materials in waste streams and storage containers. The ethynyl group is also a versatile synthetic handle, participating in reactions like cycloadditions and cross-couplings, indicating its inherent reactivity.[3]
The Aldehyde Group: Aromatic aldehydes can be susceptible to oxidation, especially when exposed to air, converting them into the corresponding carboxylic acids.[4] They can also undergo polymerization.[4] From a toxicological standpoint, aldehydes are often irritants and sensitizers. A structurally similar compound, 3-ethynyl-5-methoxybenzaldehyde, is classified as causing skin and serious eye irritation, being harmful if swallowed, and potentially causing respiratory irritation or drowsiness.[5][6] It is prudent to assume similar hazards for 3-Ethynyl-4-methoxybenzaldehyde.
Environmental Hazards: Many benzaldehyde derivatives are classified as harmful to aquatic life with long-lasting effects.[7][8] Therefore, this compound must not be released into the environment through drains or as regular trash.[7][9] Improper disposal can lead to the contamination of water and soil.[10]
Hazard Summary Table
Hazard Category
Description
Primary Concern & Causality
Reactivity
Can form explosive metal acetylides.
The terminal alkyne can react with certain metals (e.g., copper, silver, mercury) to form highly unstable and shock-sensitive compounds.[1][2]
Acute Toxicity
Harmful if swallowed, inhaled, or in contact with skin.
Based on data for analogous structures, the compound is likely to be toxic.[6]
Irritation
Causes serious eye and skin irritation. May cause respiratory irritation.
The aldehyde functional group and the overall chemical structure can irritate mucous membranes and skin upon contact.[5][6][11][12]
Environmental
Potentially harmful to aquatic life with long-lasting effects.
Aromatic aldehydes can persist in the environment and exhibit toxicity to aquatic organisms.[7][8][13]
Regulatory Framework for Hazardous Waste Disposal
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[10][14][15][16] These regulations mandate a "cradle-to-grave" approach, meaning waste must be managed responsibly from its generation to its final disposal. Laboratories are classified as waste generators and must adhere to specific protocols for waste identification, segregation, storage, and disposal.[14][17]
Step-by-Step Disposal Protocol for 3-Ethynyl-4-methoxybenzaldehyde
This protocol provides a systematic approach to ensure that waste containing 3-Ethynyl-4-methoxybenzaldehyde is managed safely and in compliance with regulations.
Step 1: Waste Characterization
All waste must be properly characterized at the point of generation.[10][14]
Pure Compound: Unused or expired 3-Ethynyl-4-methoxybenzaldehyde is considered a hazardous waste.
Contaminated Materials: Any materials (e.g., silica gel, filter paper, gloves, vials) grossly contaminated with this compound must also be treated as hazardous waste.
Solutions: Solutions containing the compound must be characterized based on all components. For example, a solution in a flammable solvent like methanol would be both a toxic and flammable hazardous waste.
Step 2: Segregation
Proper segregation is critical to prevent dangerous reactions in the waste container.[9]
Do Not Mix with Incompatibles: Isolate this waste from strong oxidizing agents, acids, and bases.
Avoid Prohibited Metals: Ensure the waste stream does not come into contact with copper, silver, mercury, or their salts to prevent the formation of explosive acetylides.[1]
Solid vs. Liquid: Segregate solid waste (contaminated labware, PPE) from liquid waste (reaction mixtures, solvents).
Step 3: Containerization and Labeling
The choice of container and its labeling are mandated by law and are essential for safety.[9][10][18]
Container Selection: Use a chemically compatible container with a secure, leak-proof screw cap. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable. The container must be in good condition, free of damage.[10]
Labeling: All hazardous waste containers must be clearly labeled as soon as waste is added.[15] The label must include:
The full chemical name: "3-Ethynyl-4-methoxybenzaldehyde" and any other components in the mixture (e.g., "Methanol," "Dichloromethane"). Do not use abbreviations or chemical formulas.[10]
An indication of the hazards present (e.g., "Toxic," "Irritant").
The date when waste was first added to the container (the accumulation start date).[15]
Step 4: On-Site Storage
Waste must be stored safely in the laboratory pending pickup by a disposal service.
Location: Store waste containers in a designated satellite accumulation area within or near the point of generation, under the control of laboratory personnel.[10]
Containment: Use secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
Conditions: Keep the container tightly closed except when adding waste.[15] Store away from heat, ignition sources, and direct sunlight.[19][20]
Time and Volume Limits: Be aware of regulatory limits on the amount of waste that can be accumulated (typically 55 gallons) and the time it can be stored before disposal.[21]
Step 5: Final Disposal
The final step must be conducted by certified professionals.
Engage a Licensed Service: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9][19]
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed to track the waste from your lab to the final disposal facility.[17]
NEVER: Do not dispose of 3-Ethynyl-4-methoxybenzaldehyde or its containers in the regular trash or pour it down the drain.[7][9]
Emergency Procedures for Spills and Exposures
In the event of an accident, a swift and informed response is crucial.
Spill Response:
Alert personnel in the immediate area and evacuate if necessary.
If the spill is small and you are trained to handle it, don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Contain the spill using an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[22] Do not use combustible materials like sawdust.[22]
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container for disposal.[22]
Ventilate the area and wash the spill site once the material is removed.
Personnel Exposure:
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][11]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Proactive Waste Minimization
The most effective disposal procedure is to minimize waste generation in the first place.
Scale Down: Use the smallest practical quantities of the chemical for your experiments.[18]
Inventory Management: Maintain a minimal stock of the chemical to avoid expiration and the need to dispose of unused material.
Avoid Contamination: Do not mix non-hazardous waste with hazardous waste, as this makes the entire volume hazardous.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of waste containing 3-Ethynyl-4-methoxybenzaldehyde.
Caption: Decision workflow for proper chemical waste management.
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Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet: 4-[(Trimethylsilyl)ethynyl]benzaldehyde.
El-Maghrabey, M. H., et al. (2023, September 23). Aldehydes' Sources, Toxicity, Environmental Analysis, and Control in Food. ResearchGate. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet: 3-Iodo-4-methoxybenzaldehyde.
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Royal Society of Chemistry. (n.d.). Preparation of ethynylsulfonamides and study of their reactivity with nucleophilic amino acids. Organic & Biomolecular Chemistry. Retrieved from [Link]
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